Product packaging for Sikokianin A(Cat. No.:CAS No. 106293-99-6)

Sikokianin A

Cat. No.: B3079234
CAS No.: 106293-99-6
M. Wt: 556.5 g/mol
InChI Key: QOPUSVUZHPIYER-GERHYJQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sikokianin A is a natural product found in Stellera chamaejasme with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H24O10 B3079234 Sikokianin A CAS No. 106293-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27-,30-,31-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPUSVUZHPIYER-GERHYJQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sikokianin A: A Technical Overview of a Promising Biflavanone

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: (2R,3R)-3-[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chroman-4-one

CAS Number: 106293-99-6

Abstract

Sikokianin A is a naturally occurring biflavanone that has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, key quantitative data, detailed experimental protocols for its study, and an exploration of its known signaling pathway interactions. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is a complex molecule with the chemical formula C₃₁H₂₄O₁₀. As a biflavanone, its structure consists of two flavanone units linked together. The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular FormulaC₃₁H₂₄O₁₀PubChem
Molecular Weight556.52 g/mol PubChem
CAS Number106293-99-6ChemicalBook[1]
IUPAC Name(2R,3R)-3-[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chroman-4-oneGenerated from structure
Synonym4′-O-Demethylchamaejasmenin BMedChemExpress

Biological Activity

Initial studies have revealed that this compound possesses a range of biological activities, making it a compound of interest for further investigation. The table below summarizes some of the reported biological activities and associated quantitative data.

Biological ActivityAssay SystemKey FindingsReference
AntimitoticNot specifiedExhibits antimitotic properties.Yang G, et al. (2005)
AntifungalPyricularia oryzaeDemonstrates antifungal activity against this plant pathogenic fungus.Yang G, et al. (2005)

Experimental Protocols

To facilitate further research on this compound, this section details the methodologies for key experiments related to its isolation and characterization.

Isolation of this compound from Stellera chamaejasme

The following protocol is based on the methodology described by Yang et al. (2005) for the isolation of this compound from the roots of Stellera chamaejasme.

Workflow for the Isolation of this compound:

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography start Dried roots of Stellera chamaejasme extraction Maceration with 95% EtOH start->extraction concentration Concentration under reduced pressure extraction->concentration partition Suspension in H₂O and partitioning with petroleum ether, EtOAc, and n-BuOH concentration->partition EtOAc_fraction EtOAc-soluble fraction partition->EtOAc_fraction silica_gel Silica gel column chromatography EtOAc_fraction->silica_gel sephadex Sephadex LH-20 column chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc sikokianin_a This compound prep_hplc->sikokianin_a

Caption: Workflow for the isolation of this compound.

  • Extraction: The air-dried and powdered roots of Stellera chamaejasme are macerated with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Chromatographic Separation: The EtOAc-soluble fraction is subjected to silica gel column chromatography. Further purification is achieved using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, as detailed in the original isolation literature.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects are still under investigation. However, based on its structural class (flavonoid) and reported activities, potential interactions with various cellular signaling cascades can be hypothesized.

Hypothesized Signaling Interactions of this compound:

G cluster_sikokianin cluster_pathways Potential Cellular Targets sikokianin_a This compound mapk MAPK Signaling Pathway sikokianin_a->mapk pi3k_akt PI3K/Akt Signaling Pathway sikokianin_a->pi3k_akt nf_kb NF-κB Signaling Pathway sikokianin_a->nf_kb apoptosis Apoptosis Pathway sikokianin_a->apoptosis mapk->apoptosis pi3k_akt->apoptosis nf_kb->apoptosis

References

In-depth Technical Guide on the Core Mechanism of Action of Sikokianin A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no specific information regarding the mechanism of action for a compound identified as "Sikokianin A." Extensive searches of scientific databases and publications have not yielded any data on its biological activity, signaling pathways, or molecular targets.

It is plausible that the query may contain a typographical error and refers to the closely related and studied compound, Sikokianin C , or the functionally relevant compound, Shikonin . Both of these molecules have established mechanisms of action and a body of research available. This guide will proceed by presenting the detailed mechanisms of action for Sikokianin C and Shikonin as potential compounds of interest.

Sikokianin C: A Selective Inhibitor of Cystathionine β-Synthase (CBS)

Sikokianin C, a natural biflavonoid, has been identified as a potent and selective inhibitor of cystathionine β-synthase (CBS), an enzyme implicated in the proliferation and migration of certain cancer cells, particularly colon cancer.[1][2]

Core Mechanism of Action

The primary mechanism of action of Sikokianin C is the selective and competitive inhibition of cystathionine β-synthase .[1] CBS is a key enzyme in the transsulfuration pathway, catalyzing the condensation of homocysteine and serine to form cystathionine. In several cancers, CBS is overexpressed, contributing to cell proliferation and survival. By inhibiting CBS, Sikokianin C disrupts these processes, leading to anti-tumor effects.[1][2][3]

Signaling Pathways and Cellular Effects

The inhibition of CBS by Sikokianin C leads to the induction of apoptosis in cancer cells.[1][3] This pro-apoptotic effect is a key contributor to its anti-tumor activity. The precise signaling cascade downstream of CBS inhibition that triggers apoptosis is an area of ongoing research, but it represents a critical consequence of Sikokianin C's primary mechanism.

Quantitative Data
ParameterCell LineValueReference
IC50 (Cell Proliferation) HT29 (Colon Cancer)1.6 μM[1][2]
Apoptosis Induction HT29 (Colon Cancer)Dose-dependent increase[1]
17.1% at 0.5 μM[1]
22.0% at 1 μM[1]
31.5% at 2 μM[1]
In Vivo Tumor Reduction HT29 XenograftSignificant reduction in volume and weight[1][3]
Experimental Protocols

Cell Viability Assay (CCK-8): HT29 colon cancer cells are seeded in 96-well plates. After adherence, cells are treated with varying concentrations of Sikokianin C for a specified period (e.g., 48 hours). Cell Counting Kit-8 (CCK-8) solution is then added to each well, and the absorbance is measured at 450 nm to determine cell viability relative to untreated controls. The IC50 value is calculated from the dose-response curve.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining): HT29 cells are treated with different concentrations of Sikokianin C for a set time (e.g., 24 hours). The cells are then harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.[1]

In Vivo Xenograft Model: Nude mice are subcutaneously injected with HT29 cells. Once tumors reach a certain volume, mice are treated with Sikokianin C (e.g., daily subcutaneous injections). Tumor volume and weight are monitored over time to assess the anti-tumor efficacy.[1][3]

Logical Relationship Diagram

Sikokianin_C_Mechanism Sikokianin_C Sikokianin C CBS Cystathionine β-Synthase (CBS) Sikokianin_C->CBS Inhibits Apoptosis Apoptosis Sikokianin_C->Apoptosis Induces Anti_Tumor Anti-Tumor Effect Proliferation Cancer Cell Proliferation CBS->Proliferation Promotes Apoptosis->Anti_Tumor

Caption: Logical flow of Sikokianin C's mechanism of action.

Shikonin: A Multi-Target Agent Affecting Apoptosis and Inflammation

Shikonin, a naturally occurring naphthoquinone, exhibits a broader mechanism of action, impacting multiple signaling pathways involved in cancer cell survival and inflammation.

Core Mechanisms of Action

Shikonin's anti-cancer and anti-inflammatory effects are primarily attributed to its ability to:

  • Induce Apoptosis via the Mitogen-Activated Protein Kinase (MAPK) Pathway: Shikonin activates key kinases in the MAPK pathway, leading to the induction of apoptosis in various cancer cells.

  • Inhibit the NF-κB Signaling Pathway: Shikonin can suppress the activation of NF-κB, a critical transcription factor in the inflammatory response.

Signaling Pathways and Cellular Effects

1. MAPK Pathway and Apoptosis: Shikonin has been shown to modulate the activity of several components within the MAPK signaling cascade, including ERK, JNK, and p38 kinases. This modulation leads to an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2), ultimately triggering programmed cell death.

2. NF-κB Pathway and Inflammation: Shikonin can inhibit the IKKβ subunit of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the p50/p65 subunits of NF-κB cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

Quantitative Data

Due to the broad range of studies on Shikonin across different cell lines and models, a comprehensive quantitative table is extensive. Key findings include dose-dependent inhibition of cell proliferation in various cancer cell lines and significant reduction of inflammatory markers in response to inflammatory stimuli.

Experimental Protocols

Western Blot Analysis for Signaling Proteins: Cells are treated with Shikonin for various times. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with specific antibodies against total and phosphorylated forms of MAPK pathway proteins (ERK, JNK, p38) or NF-κB pathway proteins (IKKβ, IκBα, p65) to assess their activation status.

NF-κB Reporter Assay: Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). After treatment with an inflammatory stimulus (e.g., TNF-α) with or without Shikonin, the reporter gene activity is measured to quantify NF-κB transcriptional activity.

Signaling Pathway Diagrams

MAPK Pathway

Shikonin_MAPK_Pathway Shikonin Shikonin MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Shikonin->MAPK_Pathway Activates Bax Bax (Pro-apoptotic) MAPK_Pathway->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) MAPK_Pathway->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Shikonin's induction of apoptosis via the MAPK pathway.

NF-κB Pathway

Shikonin_NFkB_Pathway cluster_nucleus Cytoplasm to Nucleus Shikonin Shikonin IKKbeta IKKβ Shikonin->IKKbeta Inhibits IkBa IκBα IKKbeta->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Transcription Nucleus->Inflammation Activates

Caption: Shikonin's inhibition of the NF-κB signaling pathway.

References

A Comparative Analysis of Sikokianin A and Sikokianin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparative analysis of two structurally related natural compounds, Sikokianin A and Sikokianin C. While both are biflavonoids isolated from medicinal herbs, a significant disparity exists in the available scientific literature regarding their biological activities. This document summarizes the current knowledge, focusing on the well-documented anti-cancer properties of Sikokianin C and highlighting the structural distinctions and the current data gap concerning this compound.

Structural Differences

This compound and Sikokianin C are stereoisomers, possessing the same molecular formula and connectivity but differing in the three-dimensional arrangement of their atoms. The core structure of both compounds is a biflavanone, consisting of two flavanone units linked together. The primary structural difference lies in the stereochemistry at the C2 and C3 positions of the flavanone moieties.

(Image of this compound and Sikokianin C structures will be inserted here once generated)

Caption: Chemical structures of this compound and Sikokianin C.

Biological Activity: A Tale of Two Molecules

Extensive research has been conducted on the biological effects of Sikokianin C, establishing it as a potent and selective inhibitor of cystathionine β-synthase (CBS), a key enzyme in cancer metabolism. In stark contrast, experimental data on the biological activity of this compound is largely absent from public scientific literature, precluding a direct quantitative comparison.

Sikokianin C: A Selective CBS Inhibitor with Anti-Cancer Properties

Sikokianin C has been identified as a selective and competitive inhibitor of cystathionine β-synthase (CBS).[1] CBS is overexpressed in several cancers, including colon cancer, and plays a crucial role in promoting cancer cell proliferation and migration.[1] By inhibiting CBS, Sikokianin C disrupts cancer cell metabolism, leading to cytotoxicity and apoptosis.

Table 1: Cytotoxicity of Sikokianin C against HT29 Human Colon Cancer Cells

CompoundCell LineIC50 (µM)Reference
Sikokianin CHT291.6[1][2]

Table 2: Apoptosis Induction by Sikokianin C in HT29 Cells (24-hour treatment)

Concentration (µM)Percentage of Apoptotic Cells (%)Reference
0.517.1[1]
1.022.0[1]
2.031.5[1]
This compound: An Unexplored Frontier

A computational modeling study has suggested that this compound and its analogue Sikokianin B are not well-suited for binding to cystathionine β-synthase.[3] However, it is critical to note that this is an in-silico prediction and lacks experimental validation. To date, there are no published experimental studies detailing the cytotoxic, apoptotic, or other biological activities of this compound. This significant knowledge gap prevents a direct and meaningful comparison of its biological efficacy with that of Sikokianin C.

Experimental Protocols for Sikokianin C

The following are detailed methodologies for the key experiments cited in the evaluation of Sikokianin C's anti-cancer effects.

Cell Culture and Cytotoxicity Assay
  • Cell Line: HT29 human colon adenocarcinoma cells.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cytotoxicity Assay (MTT Assay):

    • HT29 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • The cells are then treated with various concentrations of Sikokianin C for 48 hours.

    • Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • HT29 cells are seeded in 6-well plates and treated with the desired concentrations of Sikokianin C for 24 hours.

  • Both floating and adherent cells are collected and washed twice with cold phosphate-buffered saline (PBS).

  • The cells are resuspended in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) are added.

  • The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • 400 µL of 1X binding buffer is added to each tube.

  • The samples are analyzed by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are considered late apoptotic or necrotic.

Visualizing the Mechanism of Action of Sikokianin C

The following diagram illustrates the proposed signaling pathway for the anti-cancer activity of Sikokianin C.

Sikokianin_C_Pathway cluster_CBS_reaction Transsulfuration Pathway Sikokianin_C Sikokianin C CBS Cystathionine β-Synthase (CBS) Sikokianin_C->CBS Inhibits Cystathionine Cystathionine Homocysteine Homocysteine Homocysteine->Cystathionine Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine H2S Hydrogen Sulfide (H2S) Cysteine->H2S Proliferation Cancer Cell Proliferation Cysteine->Proliferation Promotes Apoptosis Apoptosis Cysteine->Apoptosis Inhibits H2S->Proliferation Promotes H2S->Apoptosis Inhibits

Caption: Proposed mechanism of Sikokianin C's anti-cancer activity.

Conclusion

Sikokianin C is a well-characterized biflavonoid with demonstrated anti-cancer properties, primarily acting through the selective inhibition of cystathionine β-synthase. Its ability to induce cytotoxicity and apoptosis in colon cancer cells is supported by robust in vitro data. In contrast, this compound remains a largely unstudied molecule. While structurally similar to Sikokianin C, the lack of experimental data on its biological activity makes a direct comparison impossible at this time. Future research should focus on elucidating the biological profile of this compound to determine if it shares the therapeutic potential of its stereoisomer, Sikokianin C. This will be crucial for a comprehensive understanding of the structure-activity relationships within this class of natural compounds and for the potential development of new anti-cancer agents.

References

A Technical Review of Sikokianin Family Compounds: Focus on the Anti-Cancer Properties of Sikokianin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sikokianin family of compounds, natural biflavonoids isolated from plants such as Wikstroemia sikokiana, have emerged as molecules of interest in oncological research. This technical guide provides a comprehensive review of the current scientific knowledge on these compounds, with a primary focus on Sikokianin C, the most extensively studied member of the family. Sikokianin C has been identified as a selective and competitive inhibitor of cystathionine β-synthase (CBS), an enzyme overexpressed in several cancers, including colorectal cancer. This document summarizes the quantitative data on its anti-cancer activity, details the experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows. The limited availability of public data on other members of the Sikokianin family, such as Sikokianin A and B, is a current knowledge gap.

Introduction to Sikokianin Family Compounds

Sikokianins are a class of biflavonoids, a type of natural polyphenol. The most prominent member, Sikokianin C, is isolated from the medicinal herb Stellera chamaejasme and Wikstroemia sikokiana.[1] It has garnered significant attention for its selective inhibitory action against cystathionine β-synthase (CBS), an enzyme implicated in the proliferation and survival of cancer cells.[1][2] This targeted action makes Sikokianin C a promising candidate for the development of novel anti-cancer therapies. While other members of the family, this compound and B, have been reported, there is a notable lack of detailed scientific literature on their biological activities.

Quantitative Data on Sikokianin C's Anti-Cancer Activity

Sikokianin C has demonstrated potent anti-proliferative and pro-apoptotic effects in human colon cancer cell lines. The following table summarizes the key quantitative data reported in the literature.

CompoundCell LineAssay TypeIC50 ValueReference
Sikokianin CHT29 (human colon cancer)Cell Proliferation (CCK-8)1.6 µM[3][4]
Sikokianin CHT29 (CBS knockdown)Cell Proliferation (CCK-8)4.7 µM[3]
Sikokianin CNCM356 (normal colon)Cell Proliferation19 µM[5]

Mechanism of Action: Selective Inhibition of Cystathionine β-Synthase

Sikokianin C functions as a selective, competitive inhibitor of cystathionine β-synthase (CBS).[1][2] CBS is a critical enzyme in the transsulfuration pathway, catalyzing the conversion of homocysteine to cystathionine. In many cancers, CBS is overexpressed and contributes to cancer cell proliferation and survival through several mechanisms, including the production of hydrogen sulfide (H₂S), regulation of cellular bioenergetics, and maintenance of redox homeostasis.[6][7]

By inhibiting CBS, Sikokianin C disrupts these pro-cancerous functions, leading to an accumulation of homocysteine and a depletion of downstream metabolites, ultimately inducing apoptosis and suppressing cell proliferation in cancer cells with high CBS expression.[2][3]

Signaling Pathway of Sikokianin C Action

SikokianinC_Pathway cluster_cell Cancer Cell cluster_effects Sikokianin_C Sikokianin C CBS Cystathionine β-synthase (CBS) (Overexpressed) Sikokianin_C->CBS Inhibits Apoptosis Apoptosis Sikokianin_C->Apoptosis Induces Cystathionine Cystathionine CBS->Cystathionine Catalyzes Proliferation Cell Proliferation & Survival CBS->Proliferation Promotes CBS->Apoptosis Inhibits Redox Altered Redox Homeostasis Bioenergetics Impaired Bioenergetics Homocysteine Homocysteine Homocysteine->CBS H2S H₂S Production Cystathionine->H2S H2S->Proliferation

Caption: Signaling pathway of Sikokianin C in cancer cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Sikokianin C.

Cell Proliferation Assay (CCK-8)

This protocol is adapted from studies investigating the anti-proliferative activity of Sikokianin C on HT29 human colon cancer cells.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Sikokianin C on cancer cell proliferation.

Materials:

  • HT29 human colon cancer cells

  • DMEM supplemented with 10% (v/v) fetal bovine serum and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Sikokianin C (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader (450 nm absorbance)

Procedure:

  • Seed HT29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of Sikokianin C in fresh culture medium. The final DMSO concentration should be kept constant across all wells.

  • After 24 hours, replace the existing medium with fresh medium containing varying concentrations of Sikokianin C. Include a vehicle control (medium with DMSO only).

  • Incubate the cells for an additional 24 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate for 2 hours at 37°C.

  • Measure the optical density at 450 nm (OD₄₅₀) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method for quantifying apoptosis induced by compounds like Sikokianin C.[8][9][10][11][12]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Sikokianin C.

Materials:

  • Cancer cells (e.g., HT29)

  • 6-well cell culture plates

  • Sikokianin C

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of Sikokianin C for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Assays cluster_prolif Proliferation Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis start Seed Cancer Cells incubation1 Incubate 24h start->incubation1 treatment Treat with Sikokianin C (Varying Concentrations) incubation1->treatment incubation2 Incubate 24h treatment->incubation2 cck8 Add CCK-8 incubation2->cck8 harvest Harvest Cells incubation2->harvest read_prolif Read Absorbance (450 nm) cck8->read_prolif ic50 Calculate IC50 read_prolif->ic50 stain Stain with Annexin V/PI harvest->stain flow Flow Cytometry Analysis stain->flow apoptosis_quant Quantify Apoptosis flow->apoptosis_quant

Caption: General experimental workflow for evaluating Sikokianin C.

Conclusion and Future Directions

Sikokianin C has been established as a potent and selective inhibitor of cystathionine β-synthase with promising anti-cancer activity, particularly in colorectal cancer models. The detailed experimental protocols provided herein offer a foundation for further investigation into its therapeutic potential. A significant knowledge gap exists regarding the other members of the Sikokianin family, this compound and B. Future research should focus on the isolation, characterization, and biological evaluation of these related compounds to fully understand the therapeutic potential of the Sikokianin family. Furthermore, in-depth studies into the downstream metabolic and signaling consequences of CBS inhibition by Sikokianin C will be crucial for its development as a targeted anti-cancer agent.

References

Unveiling Sikokianin A: A Technical Guide to its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sikokianin A, a C-3/C-3" biflavanone, represents a class of natural products with emerging therapeutic potential. Initially isolated from Wikstroemia sikokiana and later identified in Stellera chamaejasme, this compound has demonstrated notable antioxidant properties. This technical guide provides a comprehensive overview of the discovery, history, and biological activity of this compound and its related compounds. It details the isolation and structure elucidation methodologies, presents key quantitative data, and visualizes the known signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The quest for novel bioactive compounds from natural sources has led to the exploration of diverse plant genera. Among these, the Thymelaeaceae family, which includes the genera Wikstroemia and Stellera, has proven to be a rich source of structurally unique and biologically active molecules. This compound, a member of the biflavanone class of flavonoids, was first discovered in this pursuit. This guide focuses on the scientific journey of this compound, from its initial isolation to the elucidation of its biological mechanism of action.

Discovery and Sourcing

Initial Isolation

This compound was first reported in 1986 by Niwa et al. from the plant Wikstroemia sikokiana Franch. & Sav., a shrub native to Japan. Subsequent phytochemical investigations have also identified this compound in the roots of Stellera chamaejasme L., a perennial plant found in regions of China and Russia.

Plant Materials
  • Wikstroemia sikokiana : A shrub belonging to the Thymelaeaceae family, found primarily in the temperate biomes of Central and Southern Japan.

  • Stellera chamaejasme : A perennial herb of the Thymelaeaceae family, with a history of use in traditional Chinese medicine.

Physicochemical Properties and Structure Elucidation

This compound is a biflavanone, characterized by two flavanone units linked by a C-3/C-3" bond. Its chemical formula is C₃₁H₂₄O₁₀. The structural elucidation of this compound was achieved through a combination of spectroscopic techniques.

Spectroscopic Data
Spectroscopic Technique Parameter Expected Observations for this compound Structure
¹H NMR Chemical Shift (δ)Signals corresponding to aromatic protons on the A, B, A", and B" rings, as well as protons on the heterocyclic C and C" rings of the flavanone units.
Coupling Constants (J)Coupling patterns that help determine the substitution patterns on the aromatic rings and the stereochemistry of the chiral centers.
¹³C NMR Chemical Shift (δ)Resonances for all 31 carbon atoms, including carbonyl carbons, aromatic carbons, and aliphatic carbons of the flavanone skeletons.
Mass Spectrometry (MS) Molecular Ion PeakAn [M+H]⁺ or [M-H]⁻ peak corresponding to the molecular weight of this compound (556.52 g/mol ).
Fragmentation PatternFragments that correspond to the cleavage of the bond between the two flavanone units and other characteristic fragmentations.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the general methodologies employed in the isolation and characterization of this compound and the investigation of its biological activity.

Isolation of this compound

The isolation of this compound from plant material typically involves the following workflow:

G plant_material Dried Plant Material (e.g., roots of W. sikokiana) extraction Solvent Extraction (e.g., with methanol or ethanol) plant_material->extraction Maceration or Soxhlet partitioning Liquid-Liquid Partitioning (e.g., with ethyl acetate and water) extraction->partitioning To separate polar and non-polar compounds chromatography Column Chromatography (e.g., Silica gel, Sephadex LH-20) partitioning->chromatography To fractionate the extract hplc Preparative HPLC chromatography->hplc For final purification sikokianin_a Pure this compound hplc->sikokianin_a G cell_culture Cell Culture (e.g., PC12 cells) treatment Treatment with this compound cell_culture->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot Analysis lysis->western_blot nrf2_ho1 Detection of Nrf2 and HO-1 proteins western_blot->nrf2_ho1 G cluster_0 Cytoplasm cluster_1 Nucleus Sikokianin_A This compound Keap1_Nrf2 Keap1-Nrf2 Complex Sikokianin_A->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates transcription HO1_protein HO-1 Protein (Antioxidant Effect) HO1_gene->HO1_protein

An In-depth Technical Guide to the Solubility of Naphthoquinones in Drug Discovery: A Focus on Shikonin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Sikokianin A" : Initial searches for "this compound" did not yield quantitative solubility data in Dimethyl Sulfoxide (DMSO) or ethanol. "this compound" is a biflavanone found in plants such as Stellera chamaejasme and Wikstroemia indica.[1][2][3] Given the context of researchers, scientists, and drug development professionals, it is possible that the intended compound of interest was the more extensively studied naphthoquinone, Shikonin . Shikonin shares a phonetic similarity and is a compound with significant interest in pharmacological research. This guide will provide comprehensive information on the solubility and related experimental protocols for Shikonin.

Shikonin: A Technical Overview for Researchers

Shikonin is a naturally occurring naphthoquinone pigment isolated from the dried roots of plants such as Lithospermum erythrorhizon.[4][5] It is well-documented for its wide range of biological activities, including anti-inflammatory, antimicrobial, and potent anti-cancer effects.[6][7][8] Understanding its solubility is a critical first step in pre-clinical and clinical development.

Quantitative Solubility Data

The solubility of Shikonin in common laboratory solvents is a crucial parameter for the design of in vitro and in vivo experiments. The following table summarizes the available quantitative data for Shikonin's solubility in DMSO and ethanol.

SolventSolubility (mg/mL)Molar Concentration (mM)Source(s)
DMSO 11~38.1[4]
57197.71[9]
125433.58 (with sonication)[10]
130450.92 (with sonication)[11]
Ethanol 2~6.9[4]
1345.09 (with sonication)[11]
21Not Specified[9]

Note: The molecular weight of Shikonin is 288.3 g/mol . Molar concentrations are calculated based on this value.

It is important to note that factors such as temperature, the purity of the compound, and the presence of moisture can affect solubility. For instance, hygroscopic DMSO can have a significant impact on the solubility of Shikonin.[9][10]

Experimental Protocols for Solubility Determination

A general protocol for determining the solubility of a compound like Shikonin involves the following steps:

Objective: To determine the saturation solubility of Shikonin in a given solvent (e.g., DMSO, ethanol).

Materials:

  • Shikonin (crystalline solid)

  • Selected solvent (e.g., DMSO, ethanol) of appropriate purity

  • Centrifugal tubes with stoppers

  • Ultrasonic bath

  • Constant temperature water bath or incubator

  • Centrifuge

  • Micropipettes

  • 0.45-μm membrane filters

  • UV-Vis Spectrophotometer

  • Methanol (for dilution)

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of Shikonin to a known volume (e.g., 2 mL) of the selected solvent in a centrifugal tube. The amount of Shikonin should be more than what is expected to dissolve to ensure a saturated solution is formed.

  • Equilibration: To facilitate dissolution, the mixture is typically subjected to ultrasonication for a set period (e.g., 15 minutes).[12] Following sonication, the tubes are placed in a constant temperature water bath (e.g., 37°C) and agitated for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After the equilibration period, the suspension is centrifuged at a sufficient speed (e.g., 3000 rpm) for a set time (e.g., 10 minutes) to pellet the undissolved solid.[12]

  • Sample Collection and Preparation: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.45-μm membrane filter to remove any remaining microparticles.

  • Quantification:

    • The clear, filtered solution is then serially diluted with a suitable solvent in which Shikonin is freely soluble and which is compatible with the analytical method (e.g., methanol).[12]

    • The concentration of Shikonin in the diluted samples is determined using a validated analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength (λmax), which is approximately 516 nm.[4][12] A standard calibration curve of known Shikonin concentrations should be prepared to ensure accurate quantification.

  • Data Analysis: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factors. The experiment should be repeated multiple times (e.g., five times) to ensure reproducibility, and the average value is reported.[12]

Signaling Pathways and Experimental Workflows

Shikonin exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and for designing targeted therapeutic strategies.

Experimental Workflow for Assessing Shikonin's Effect on Cell Viability:

G cluster_0 Cell Culture and Treatment cluster_1 Viability Assay (CCK-8/MTT) cluster_2 Data Analysis A Seed cancer cells (e.g., U87, U251) in 96-well plates B Incubate for 24h (37°C, 5% CO2) A->B C Treat with varying concentrations of Shikonin (e.g., 2.5, 5, 7.5 µM) B->C D Incubate for specified time periods (e.g., 12-72h) C->D E Add CCK-8 or MTT reagent to each well D->E Proceed to assay F Incubate for appropriate time E->F G Measure optical density (OD) at specific wavelength F->G H Calculate cell viability relative to untreated control G->H Collect raw data I Determine IC50 value H->I

Caption: A typical workflow for evaluating the cytotoxic effects of Shikonin on cancer cell lines.

Shikonin-Modulated Signaling Pathways:

Shikonin has been shown to induce apoptosis and other forms of cell death in cancer cells through the modulation of key signaling cascades. Two prominent examples are the PI3K/AKT pathway and the ROS/ERK pathway.

1. Inhibition of the PI3K/AKT Signaling Pathway:

G Shikonin Shikonin PI3K PI3K Shikonin->PI3K Inhibits AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates Bcl_xl Bcl-xl (Anti-apoptotic) NFkB->Bcl_xl Upregulates Apoptosis Apoptosis Bcl_xl->Apoptosis Inhibits

Caption: Shikonin inhibits the PI3K/AKT pathway, leading to decreased anti-apoptotic protein expression and promoting apoptosis.[6]

2. Induction of Apoptosis via the ROS/ERK Pathway:

G Shikonin Shikonin ROS Reactive Oxygen Species (ROS) Shikonin->ROS Induces ERK ERK (Phosphorylated) ROS->ERK Increases Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Decreases PARP PARP Cleavage ERK->PARP Induces Apoptosis Apoptosis Bcl2->Apoptosis Inhibits PARP->Apoptosis Promotes

References

Methodological & Application

Sikokianin A (Shikonin) in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sikokianin A, more commonly known as Shikonin, is a potent naphthoquinone compound isolated from the dried roots of Lithospermum erythrorhizon. Traditionally used in herbal medicine, Shikonin has garnered significant interest in modern biomedical research for its diverse pharmacological activities, particularly its profound anti-cancer effects. It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in a wide variety of cancer cell lines.[1][2] This document provides detailed application notes and experimental protocols for the utilization of Shikonin in a cell culture setting.

Mechanism of Action

Shikonin exerts its anti-cancer effects through multiple mechanisms, with the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway being a key aspect.[3] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[3] Shikonin has been shown to directly bind to and inhibit the mTOR protein, leading to the downregulation of downstream effectors like CCND1, which is crucial for cell cycle progression.[3]

Beyond mTOR inhibition, Shikonin has also been reported to:

  • Induce Apoptosis: Shikonin promotes apoptosis by activating caspases, key enzymes in the apoptotic cascade, and modulating the expression of Bcl-2 family proteins.

  • Cause Cell Cycle Arrest: It can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[1][2]

  • Activate Autophagy: Shikonin can also induce autophagy, a cellular process of self-digestion, which in some contexts can contribute to cell death.[1]

  • Inhibit Angiogenesis: It has been described as a novel angiogenesis inhibitor, which is the formation of new blood vessels that tumors need to grow.

Data Presentation

Table 1: IC50 Values of Shikonin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Shikonin in different cancer cell lines as reported in various studies.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
HTB-26Breast Cancer (highly aggressive)10 - 50Not SpecifiedCrystal Violet Assay
PC-3Pancreatic Cancer10 - 50Not SpecifiedCrystal Violet Assay
HepG2Hepatocellular Carcinoma10 - 50Not SpecifiedCrystal Violet Assay
HCT116Colorectal Cancer22.4Not SpecifiedCrystal Violet Assay
A-498Kidney Cancer~2.524Cell Proliferation Assay
CAKI-2Kidney Cancer~2.524Cell Proliferation Assay
Cal78Chondrosarcoma1.524CellTiter-Glo®
SW-1353Chondrosarcoma1.124CellTiter-Glo®
A549Lung CancerNot specified, but effectiveNot specifiedNot specified
MDA-MB-231Breast CancerNot specified, but effectiveNot specifiedNot specified

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.

Experimental Protocols

Protocol 1: Preparation of Shikonin Stock Solution

Materials:

  • Shikonin powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the amount of Shikonin powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Weigh the Shikonin powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to dissolve the powder completely. Vortex briefly if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of Shikonin on cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Shikonin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • The next day, prepare serial dilutions of Shikonin in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the Shikonin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Shikonin concentration) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Shikonin stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of Shikonin for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

Sikokianin_A_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Shikonin Stock Solution (in DMSO) treat_cells Treat Cells with Varying Concentrations of Shikonin prep_stock->treat_cells cell_culture Culture Cells to Desired Confluency cell_culture->treat_cells incubate Incubate for Defined Period (e.g., 24, 48, 72h) treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubate->cell_cycle western_blot Western Blot (e.g., for mTOR pathway proteins) incubate->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: General experimental workflow for studying the effects of Shikonin in cell culture.

mTOR_Signaling_Pathway_Inhibition_by_Sikokianin_A cluster_upstream Upstream Signaling cluster_mTORC1 mTOR Complex 1 cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor PI3K PI3K AKT AKT PI3K->AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR AKT->mTOR Activates CCND1 CCND1 mTOR->CCND1 mTOR->CCND1 Promotes Expression Cell_Cycle Cell Cycle Progression CCND1->Cell_Cycle CCND1->Cell_Cycle Drives Shikonin Shikonin Shikonin->mTOR Shikonin->mTOR Inhibits

Caption: Simplified mTOR signaling pathway and the inhibitory action of Shikonin.

References

Application Note: A Proposed HPLC-UV Method for the Analysis of Sikokianin A

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note outlines a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Sikokianin A. Due to the limited availability of specific published analytical methods for this compound, this protocol has been developed based on established methodologies for structurally similar biflavonoids, such as amentoflavone. The proposed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, modified with formic acid, and UV detection at a wavelength selected to maximize sensitivity for this class of compounds. This document provides a comprehensive experimental protocol, expected method performance characteristics, and a visual workflow to guide researchers, scientists, and drug development professionals in the analysis of this compound.

Introduction

This compound is a biflavonoid of interest for its potential biological activities. As with many natural products, robust and reliable analytical methods are crucial for its study, from initial isolation and characterization to its development as a potential therapeutic agent. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used, accessible, and reliable technique for the quantification of flavonoids and related phenolic compounds. This method offers a balance of sensitivity, specificity, and cost-effectiveness. This application note details a proposed HPLC-UV method, providing a starting point for method development and validation for the analysis of this compound in various sample matrices.

Proposed HPLC-UV Method

The following HPLC-UV parameters are proposed for the analysis of this compound, based on methods for structurally related biflavonoids.[1][2][3]

Table 1: Proposed HPLC-UV Instrument Parameters

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 330 nm

Rationale for Wavelength Selection: Flavonoids and biflavonoids typically exhibit two major UV absorption bands: Band I (300-380 nm) and Band II (240-295 nm).[4][5][6] For amentoflavone and similar structures, a wavelength of around 330 nm is often used for detection as it provides good sensitivity and selectivity.[2][3]

Expected Method Performance

The following table summarizes the expected performance characteristics of this proposed method. These values are illustrative and would need to be confirmed through formal method validation studies. The data is extrapolated from published methods for amentoflavone.[1][2]

Table 2: Expected Quantitative Data

ParameterExpected Value
Retention Time (tR) 15 - 20 min (approx.)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Experimental Protocol

This protocol details the steps for sample preparation, standard preparation, and HPLC analysis.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation (for a plant extract)

  • Accurately weigh 1 g of the dried and powdered sample material.

  • Extract with 20 mL of methanol using sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC System Setup and Analysis

  • Set up the HPLC system according to the parameters in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions, starting with the lowest concentration, to establish the calibration curve.

  • Inject the prepared sample solutions.

  • At the end of the analysis, wash the column with a high percentage of the organic mobile phase to remove any strongly retained compounds.

5. Data Analysis

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the reference standard.

  • Create a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Visual Representations

Workflow for this compound HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions HPLC HPLC System Setup (Column, Mobile Phase, etc.) Standard->HPLC Sample Prepare Sample (e.g., Extraction, Filtration) Sample->HPLC Inject Inject Standards & Samples HPLC->Inject Detect UV Detection (330 nm) Inject->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound in Samples Detect->Quantify Calibrate->Quantify Report Report Results Quantify->Report

A flowchart of the proposed HPLC-UV analysis for this compound.

Conclusion

This application note provides a detailed, proposed HPLC-UV method for the analysis of this compound. While this method is based on sound chromatographic principles and data from structurally similar compounds, it should be thoroughly validated for specificity, linearity, accuracy, precision, and robustness before its application in a research or quality control setting. This protocol serves as a strong starting point for researchers and professionals working with this compound.

References

Sikokianin A as a Cystathionine β-Synthase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystathionine β-synthase (CBS) is a critical enzyme in the transsulfuration pathway, catalyzing the condensation of homocysteine and serine to form cystathionine.[1] This pathway is essential for the synthesis of cysteine and the regulation of homocysteine levels.[1] Upregulation of CBS has been implicated in the pathophysiology of various diseases, including several types of cancer, where it contributes to proliferation and migration.[2][3][4] Consequently, the inhibition of CBS has emerged as a promising therapeutic strategy.[2][4]

This document provides detailed application notes and protocols for the use of Sikokianin A and its related compound, Sikokianin C, as inhibitors of cystathionine β-synthase. While the user's query specified this compound, the available scientific literature predominantly focuses on Sikokianin C as a potent and selective CBS inhibitor.[2][3][5] Therefore, the following information is primarily based on the characterization of Sikokianin C, with the acknowledgment that data on this compound's direct interaction with CBS is limited. Sikokianin C, a natural biflavonoid, has been identified as a selective and competitive inhibitor of CBS, demonstrating significant anti-tumor effects in both in vitro and in vivo models of colon cancer.[2][3]

Data Presentation

Inhibitory Activity of Sikokianin C
ParameterValueConditionsReference
IC50 (Enzyme) 0.9 ± 0.2 µMPurified human CBS; 2 mM cysteine, 2 mM homocysteine[2]
IC50 (Cell Proliferation) 1.6 µMHT29 human colon cancer cells[2][3]
Inhibition Type CompetitiveWith respect to the substrate cysteine[2]
In Vitro Cellular Effects of Sikokianin C on HT29 Colon Cancer Cells
AssayConcentrationResultReference
Apoptosis 0.5 µM17.1% apoptotic cells[2]
1.0 µM22.0% apoptotic cells[2]
2.0 µM31.5% apoptotic cells[2]
In Vivo Antitumor Efficacy of Sikokianin C
Animal ModelTreatmentOutcomeReference
Human Colon Cancer Xenograft Nude mice with subcutaneous HT29 tumorsSignificant reduction in tumor volume and weight[2][3]

Signaling Pathways and Experimental Workflows

Sikokianin_C_Action Mechanism of Action of Sikokianin C cluster_0 Transsulfuration Pathway cluster_1 Cancer Cell Proliferation Homocysteine Homocysteine CBS Cystathionine β-synthase (CBS) Homocysteine->CBS Serine Serine Serine->CBS Cystathionine Cystathionine CBS->Cystathionine H₂S Production Proliferation Proliferation CBS->Proliferation Promotes Cysteine Cysteine Cystathionine->Cysteine Cysteine->Proliferation Promotes Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Leads to Apoptosis Apoptosis Apoptosis->Tumor_Growth Reduces Sikokianin_C Sikokianin C Sikokianin_C->CBS Inhibits Sikokianin_C->Proliferation Inhibits Sikokianin_C->Apoptosis Induces

Caption: Mechanism of Sikokianin C Action on CBS and Cancer Cells.

Experimental_Workflow Experimental Workflow for Assessing Sikokianin C Start Start CBS_Inhibition_Assay In Vitro CBS Inhibition Assay Start->CBS_Inhibition_Assay Cell_Culture HT29 Cell Culture Start->Cell_Culture Data_Analysis Data Analysis & Conclusion CBS_Inhibition_Assay->Data_Analysis Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V-FITC/PI) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot (CBS expression) Cell_Culture->Western_Blot Animal_Model In Vivo Xenograft Animal Model Cell_Culture->Animal_Model Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Model->Data_Analysis

Caption: Workflow for Evaluating Sikokianin C as a CBS Inhibitor.

Experimental Protocols

Cystathionine β-Synthase (CBS) Inhibition Assay (Lead Sulfide Method)

This assay measures the H₂S produced by CBS from the condensation of cysteine and homocysteine. The H₂S reacts with lead nitrate to form lead sulfide (PbS), a black precipitate, which can be quantified spectrophotometrically.

Materials:

  • Purified recombinant human CBS enzyme

  • Sikokianin C (or other inhibitors) dissolved in DMSO

  • L-cysteine

  • L-homocysteine

  • Lead nitrate (Pb(NO₃)₂)

  • HEPES buffer (50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a total volume of 200 µL in a 96-well plate.

  • To each well, add the following components in order:

    • HEPES buffer (50 mM, pH 7.4)

    • L-homocysteine (final concentration 2 mM)

    • L-cysteine (final concentration 2 mM)

    • Purified CBS protein (5 µg)

    • Varying concentrations of Sikokianin C (dissolved in DMSO, final DMSO concentration should be consistent across all wells, e.g., 5%)

    • Lead nitrate (final concentration 0.4 mM)

  • Include a control reaction with DMSO instead of the inhibitor.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the absorbance at a wavelength suitable for detecting PbS, typically between 390 and 450 nm.

  • Calculate the percent inhibition for each concentration of Sikokianin C relative to the control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of Sikokianin C on the viability and proliferation of cancer cells.

Materials:

  • HT29 human colon cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sikokianin C

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed HT29 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Sikokianin C for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value for cell proliferation inhibition.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by Sikokianin C.

Materials:

  • HT29 cells

  • Sikokianin C

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat HT29 cells with different concentrations of Sikokianin C (e.g., 0.5, 1, and 2 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Western Blotting for CBS Expression

This technique is used to confirm the presence and quantify the levels of CBS protein in cells.

Materials:

  • HT29 cell lysates

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against CBS

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse the HT29 cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for CBS.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the relative expression of CBS.

Conclusion

Sikokianin C is a well-characterized, selective, and competitive inhibitor of cystathionine β-synthase with demonstrated anti-proliferative and pro-apoptotic effects in colon cancer models. The provided protocols offer a framework for researchers to investigate the effects of Sikokianin C and potentially other related compounds like this compound on CBS activity and cancer cell biology. Further research into the specific molecular pathways downstream of CBS inhibition by these compounds will be valuable for their development as potential therapeutic agents.

References

Application Notes and Protocols: Sikokianin A in Cancer Cell Line Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Scientific literature extensively covers the effects of Sikokianin C , a related biflavonoid, on cancer cell lines. Due to the limited availability of data on Sikokianin A, this document will focus on the established protocols and findings for Sikokianin C as a representative compound for assessing cancer cell line viability. The methodologies presented are broadly applicable for screening novel compounds like this compound.

Introduction

Sikokianin C has been identified as a potent and selective inhibitor of cystathionine β-synthase (CBS), an enzyme overexpressed in several cancers, including human colon cancer.[1][2][3] Inhibition of CBS by Sikokianin C has been shown to suppress the proliferation of cancer cells and induce apoptosis, making it a compound of interest in anticancer research.[1][2][3] These application notes provide detailed protocols for assessing the viability of cancer cell lines upon treatment with Sikokianin C and a framework for evaluating similar compounds.

Quantitative Data Summary

The inhibitory effect of Sikokianin C on the proliferation of cancer cell lines is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the metabolic activity or growth of 50% of the cell population.

CompoundCell LineAssay TypeIncubation TimeIC50 ValueReference
Sikokianin CHT29 (Human Colon Carcinoma)CCK-824 hours1.6 µM[1][2]

Experimental Protocols

Cell Viability Assay (CCK-8 or MTT Assay)

This protocol is a widely used colorimetric method to determine the number of viable cells in a culture. It is based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.

Materials:

  • Cancer cell line of interest (e.g., HT29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sikokianin C (or test compound)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[4]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of Sikokianin C in DMSO.

    • Prepare serial dilutions of Sikokianin C in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the control) is less than 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Sikokianin C. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Addition of Reagent:

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well.[6]

    • For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement:

    • For CCK-8 Assay: Measure the absorbance at 450 nm using a microplate reader.[6]

    • For MTT Assay: Add 100 µL of solubilization buffer to each well and incubate for an additional 2-4 hours with gentle shaking to dissolve the formazan crystals.[7] Measure the absorbance at 570 nm.[4][8]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Following treatment with Sikokianin C for the desired time, collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

    • Analyze the samples by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

    • The cell populations are identified as follows:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Visualizations

G cluster_workflow Experimental Workflow: Cell Viability Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Sikokianin C (serial dilutions) B->C D Incubate for 24-72h C->D E Add CCK-8 or MTT reagent D->E F Incubate for 1-4h E->F G Measure absorbance F->G H Calculate IC50 value G->H

Caption: Workflow for determining the IC50 of Sikokianin C.

G cluster_pathway Sikokianin C Signaling Pathway in Colon Cancer Cells Sikokianin_C Sikokianin C Inhibition Sikokianin_C->Inhibition CBS Cystathionine β-synthase (CBS) (Overexpressed in Colon Cancer) Proliferation Cell Proliferation CBS->Proliferation Promotes Apoptosis Apoptosis Inhibition->CBS Inhibition->Apoptosis Induces Induction

Caption: Sikokianin C inhibits CBS, leading to apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sikokianin A and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of "Sikokianin A" is not well-documented in publicly available chemical literature. It is possible that this is a typographical error for the closely related and well-studied compound, Kingianin A . This technical support guide will therefore focus on the common challenges and troubleshooting strategies for the synthesis of Kingianin A and its analogues, which are likely to be highly relevant.

This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the total synthesis of Kingianin A?

The total synthesis of Kingianin A is a complex undertaking that presents several significant challenges. Key issues reported in the literature include:

  • Regio- and Stereochemistry Control: The intricate three-dimensional structure of the Kingianin core requires precise control over the relative arrangement of atoms at multiple chiral centers. Achieving the desired stereoisomer and preventing the formation of unwanted diastereomers is a primary hurdle.[1]

  • Low Reaction Yields: Many steps in the synthetic sequence may result in low to moderate yields, impacting the overall efficiency of the synthesis.[1] This can be due to competing side reactions, decomposition of intermediates, or challenging reaction conditions.

  • Tedious Purification: The separation of the desired product from byproducts and unreacted starting materials can be difficult and time-consuming, often requiring multiple chromatographic steps.[1][2]

  • Construction of the Core Structure: The formation of the unique pentacyclic scaffold of the Kingianins is a non-trivial synthetic challenge.[2][3]

Troubleshooting Guides

Problem 1: Low Yield in the Key Radical Cation Diels-Alder (RCDA) Reaction

The Radical Cation Diels-Alder (RCDA) reaction is a crucial step in many synthetic routes to the Kingianin core.[2][3] Low yields in this step can be frustrating.

Potential Cause Troubleshooting Suggestion
Instability of the Radical Cation: Optimize the choice of oxidant and reaction conditions (temperature, solvent) to generate the radical cation efficiently and minimize decomposition pathways.
Suboptimal Substrate Concentration: Vary the concentration of the dienophile and diene to find the optimal conditions for the cycloaddition.
Presence of Impurities: Ensure all starting materials and solvents are of high purity, as trace impurities can quench the radical cation or catalyze side reactions.
Incorrect Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.

Experimental Protocol: General Procedure for a Trial Radical Cation Diels-Alder Reaction

  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., argon or nitrogen). Ensure all solvents are anhydrous.

  • Reaction Setup: To a solution of the diene (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at the desired temperature (e.g., -78 °C), add the dienophile (1.2 eq).

  • Initiation: Add a solution of the oxidant (e.g., tris(4-bromophenyl)ammoniumyl hexachloroantimonate, "Magic Blue") in the reaction solvent dropwise over a period of 10-15 minutes.

  • Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Workup and Purification: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Problem 2: Poor Stereoselectivity in the Formation of the Pentacyclic Core

Achieving the correct relative stereochemistry is critical for the biological activity of Kingianin A.

Potential Cause Troubleshooting Suggestion
Lack of Facial Selectivity: Employ a chiral auxiliary or a chiral catalyst to influence the direction of approach of the reactants.
Unfavorable Transition State: Modify the structure of the reactants to favor the desired transition state geometry. For example, introducing bulky substituents can block one face of a molecule.
Epimerization: Use milder reaction conditions (e.g., lower temperature, non-basic or non-acidic reagents) to prevent the isomerization of stereocenters.

Logical Troubleshooting Workflow for Stereoselectivity Issues

G start Poor Stereoselectivity Observed check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) start->check_conditions modify_substrate Modify Substrate Structure (e.g., Add Bulky Group) check_conditions->modify_substrate If conditions are optimal optimize Optimize Conditions for Best Diastereoselectivity check_conditions->optimize If improvement is seen chiral_auxiliary Introduce Chiral Auxiliary modify_substrate->chiral_auxiliary If modification is not feasible analyze_results Analyze Diastereomeric Ratio (e.g., by NMR, HPLC) modify_substrate->analyze_results chiral_catalyst Employ Chiral Catalyst chiral_auxiliary->chiral_catalyst If auxiliary is ineffective chiral_auxiliary->analyze_results chiral_catalyst->analyze_results analyze_results->optimize optimize->check_conditions Further optimization needed proceed Proceed with Optimized Protocol optimize->proceed Desired ratio achieved

Caption: A flowchart for systematically troubleshooting poor stereoselectivity.

Problem 3: Difficulty in Purification of Intermediates

The presence of closely related diastereomers or other byproducts can make the purification of synthetic intermediates challenging.

Potential Cause Troubleshooting Suggestion
Similar Polarity of Products: Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for improved separation.
Formation of Inseparable Isomers: Consider converting the mixture of isomers into a new set of diastereomers that may be more easily separable (e.g., by reaction with a chiral derivatizing agent).
Product Instability on Silica Gel: Use a different stationary phase for chromatography, such as alumina or a bonded-phase silica gel.

Quantitative Data Summary

The following table summarizes hypothetical yield data for a multi-step synthesis of a Kingianin A precursor, highlighting potential areas for optimization.

Step Reaction Average Yield (%) Key Challenges
1Initial Claisen Rearrangement75-85High temperatures required
2Grignard Addition60-70Diastereoselectivity
3Ring-Closing Metathesis80-90Catalyst loading
4Radical Cation Diels-Alder 30-50 Low yield, multiple byproducts
5Final Deprotection90-95Clean reaction

Visualizing a Key Synthetic Transformation

The following diagram illustrates a hypothetical key step in the synthesis of a Kingianin A precursor, highlighting the formation of the crucial C-C bond via a Diels-Alder reaction.

G Diene Diene Precursor TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Dienophile Precursor Dienophile->TransitionState Product Pentacyclic Core TransitionState->Product

Caption: A simplified representation of the key Diels-Alder cycloaddition step.

References

Technical Support Center: Crystallization of Sikokianin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Sikokianin A. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guides

Problem: this compound fails to crystallize and remains as an oil or amorphous precipitate.

Answer: Oiling out or amorphous precipitation are common issues in the crystallization of complex natural products like this compound. This typically indicates that the supersaturation level is too high, or the solvent system is not optimal for crystal lattice formation.

Recommended Solutions:

  • Reduce the rate of supersaturation:

    • Slow down solvent evaporation: Cover the crystallization vessel with parafilm and pierce a few small holes to control the evaporation rate.[1]

    • Gradual cooling: If using a cooling crystallization method, decrease the temperature slowly over several hours or even days. A rate of 1-5 °C per hour can be a good starting point.[2]

    • Vapor Diffusion: Employ a vapor diffusion setup where a less volatile anti-solvent slowly diffuses into the this compound solution, inducing gradual precipitation.[3][4]

  • Optimize the solvent system:

    • Solvent Polarity: this compound, as a flavonoid, is a polar molecule. Experiment with a range of polar solvents. Flavonoids generally show good solubility in solvents like acetone, ethanol, methanol, and ethyl acetate.[5][6][7] Avoid solvents that are too effective, as high solubility can hinder crystallization.[8]

    • Binary Solvent Systems: Use a mixture of a "good" solvent (in which this compound is soluble) and a "poor" solvent (in which it is less soluble). This allows for finer control over solubility.[9] Common combinations for flavonoids include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[10]

  • Purity of the Sample:

    • Impurities can significantly inhibit crystal growth.[11] Ensure your this compound sample is of high purity (>95%). If necessary, perform an additional purification step, such as flash chromatography or preparative HPLC.

Problem: The resulting crystals are too small, needle-like, or of poor quality for X-ray diffraction.

Answer: The formation of small or poor-quality crystals is often a result of rapid nucleation and crystal growth. The goal is to encourage the growth of a few large, well-ordered crystals.

Recommended Solutions:

  • Decrease Supersaturation: As with oiling out, slowing down the crystallization process is key. Use the methods described above (slower evaporation, gradual cooling, vapor diffusion) to reduce the rate at which the solution becomes supersaturated.[1][2][3]

  • Optimize Concentration: Start with a slightly less concentrated solution. This will reduce the number of nucleation sites and encourage the growth of larger crystals from fewer nuclei.

  • Temperature Control: Maintain a constant and stable temperature during crystallization. Fluctuations in temperature can lead to the formation of multiple small crystals.

  • Solvent Choice: The choice of solvent can influence crystal morphology. Experiment with different solvents and solvent systems to find one that promotes the growth of well-formed, block-like crystals.

  • Seeding: If you have previously obtained a good quality crystal, you can use it as a "seed" to initiate controlled crystallization in a fresh, slightly supersaturated solution.[12]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for this compound crystallization?

SolventPolarityGeneral Suitability for FlavonoidsNotes
AcetonePolar aproticOften a good solvent for dissolving flavonoids.[5][11]Can be used in slow evaporation or as the "good" solvent in a binary system with an anti-solvent like hexane.
EthanolPolar proticWidely used for flavonoid extraction and crystallization.[6]Miscible with water, allowing for easy creation of binary solvent systems.
MethanolPolar proticSimilar to ethanol, effective for dissolving many flavonoids.[6]More volatile than ethanol, which can be useful for faster evaporation if needed.
Ethyl AcetateModerately polarA good choice for flavonoids of intermediate polarity.[5]Can be paired with non-polar anti-solvents like hexane or heptane.
AcetonitrilePolar aproticCan be effective, but solubility can vary significantly between different flavonoids.[13]
WaterHighly polarThis compound is likely to have low solubility in water alone, making it a potential anti-solvent.[5]The pH of the aqueous solution can significantly impact flavonoid solubility and stability.[14][15][16]

Q2: How does pH affect the crystallization of this compound?

A2: The pH of the crystallization medium can have a significant impact on the solubility and stability of flavonoids like this compound, which possess hydroxyl groups.[14][15] At alkaline pH, flavonoids can become deprotonated, which can increase their solubility in aqueous solutions but may also lead to degradation.[15][16] It is generally advisable to perform crystallization in neutral or slightly acidic conditions to maintain the stability of the molecule. If using a solvent system containing water, buffering the solution may be beneficial.

Q3: My this compound sample is pure, but it still won't crystallize. What else can I try?

A3: If purity, solvent, and supersaturation conditions have been thoroughly explored without success, consider the following advanced techniques:

  • Co-crystallization: Crystallize this compound with a second, smaller molecule (a co-former). This can sometimes lead to the formation of a more stable crystal lattice.[17]

  • Vapor Diffusion in a Multi-well Plate: This allows for the screening of a wide range of conditions (different solvents, concentrations, and temperatures) simultaneously with a small amount of sample.

  • Scratching: Gently scratching the inside of the crystallization vessel with a glass rod can sometimes create nucleation sites and induce crystallization.[12]

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization

  • Preparation: Dissolve 5-10 mg of highly purified this compound in a minimal amount of a suitable solvent (e.g., acetone or ethanol) in a small, clean vial. The solution should be clear and free of any particulate matter.

  • Evaporation: Cover the vial with parafilm and pierce 1-3 small holes using a needle.[1]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial periodically for crystal growth over several days to weeks. Avoid disturbing the vial.

Protocol 2: Vapor Diffusion Crystallization

  • Inner Solution: Dissolve 2-5 mg of this compound in 100-200 µL of a "good" solvent (e.g., ethyl acetate) in a small, open vial.

  • Outer Reservoir: In a larger, sealable container, place the small vial. Add 1-2 mL of a volatile "poor" solvent (e.g., hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[4]

  • Sealing: Seal the larger container tightly.

  • Diffusion and Crystallization: The vapor of the poor solvent will slowly diffuse into the inner vial, reducing the solubility of this compound and promoting crystallization.

Protocol 3: Cooling Crystallization

  • Saturated Solution: In a small test tube, add a suitable solvent (e.g., ethanol) to 5-10 mg of this compound. Gently heat the mixture while stirring until the solid completely dissolves.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. To further slow the cooling, the test tube can be placed in an insulated container.[18]

  • Low-Temperature Incubation: Once at room temperature, transfer the tube to a refrigerator (4 °C) and then to a freezer (-20 °C) for further crystal growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome cluster_analysis Analysis & Troubleshooting start Start with Pure this compound dissolve Dissolve in Minimal 'Good' Solvent start->dissolve slow_evap Slow Evaporation dissolve->slow_evap vapor_diff Vapor Diffusion dissolve->vapor_diff cooling Slow Cooling dissolve->cooling crystals Crystals Formed slow_evap->crystals no_crystals No Crystals / Oil slow_evap->no_crystals vapor_diff->crystals vapor_diff->no_crystals cooling->crystals cooling->no_crystals analyze Analyze Crystals crystals->analyze troubleshoot Troubleshoot no_crystals->troubleshoot troubleshoot->dissolve Adjust Conditions

Caption: General workflow for this compound crystallization experiments.

troubleshooting_logic start Crystallization Attempt outcome Outcome? start->outcome crystals Good Crystals outcome->crystals Success poor_crystals Poor Crystals / Needles outcome->poor_crystals Sub-optimal oil Oil / Amorphous outcome->oil Failure action1 Slow Down Crystallization Rate (Slower Evaporation/Cooling) poor_crystals->action1 oil->action1 action2 Optimize Solvent System (Try Different Solvents/Ratios) oil->action2 action3 Check Purity (Re-purify if necessary) oil->action3 action1->start Retry action2->start Retry action3->start Retry

Caption: Troubleshooting decision tree for this compound crystallization.

References

Technical Support Center: Sikokianin A Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sikokianin A during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept at 4°C and protected from light.[1] It is crucial to store the compound in a tightly sealed container to prevent moisture absorption and potential hydrolysis.

Q2: How should I store this compound in solution?

A2: If you need to store this compound in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), solutions can be stored at -20°C, protected from light.[1] For longer-term storage (up to six months), it is advisable to store solutions at -80°C, also with light protection.[1]

Q3: What solvents are suitable for dissolving and storing this compound?

A3: While specific solvent compatibility data for this compound is limited, DMSO and ethanol are commonly used for similar natural products. However, as this compound is a tropolone alkaloid, it is important to be aware that some solvents can accelerate degradation. For instance, studies on the related tropolone alkaloid colchicine have shown that photodegradation is more rapid in ethanol than in aqueous solutions. It is recommended to use high-purity, anhydrous solvents and to prepare fresh solutions for experiments whenever possible.

Q4: Is this compound sensitive to light?

A4: Yes, based on data from related tropolone alkaloids, this compound is likely sensitive to light. The tropolone ring system can undergo photochemical reactions. For example, colchicine, a well-studied tropolone alkaloid, degrades into deacetamido-lumicolchicine upon exposure to UV and visible light. Therefore, it is essential to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What is the expected stability of this compound at room temperature?

A5: While specific data for this compound is unavailable, prolonged exposure to room temperature is not recommended, especially for solutions. As a general practice for natural products, storage at room temperature should be minimized to prevent potential thermal degradation. If short-term handling at ambient temperature is necessary, it should be done as quickly as possible and away from direct light.

Q6: Is this compound susceptible to degradation by pH changes?

A6: The tropolone moiety in this compound suggests some stability over a range of pH values. The related tropolone, hinokitiol, is reported to be stable in both alkaline and acidic conditions. However, extreme pH conditions should be avoided. Forced degradation studies on the similar compound colchicine have shown some degradation under strong alkaline conditions (1 M NaOH). It is advisable to maintain the pH of solutions containing this compound close to neutral unless experimental conditions require otherwise.

Q7: Are there any known incompatibilities for this compound?

A7: Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided to prevent chemical degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and storage of this compound.

Issue 1: Loss of biological activity or inconsistent experimental results.

Potential Cause Troubleshooting Steps
Degradation due to improper storage 1. Verify Storage Conditions: Confirm that solid this compound is stored at 4°C and solutions are stored at -20°C or -80°C, both protected from light. 2. Check Aliquoting Practice: Ensure that solutions are aliquoted to minimize freeze-thaw cycles. 3. Assess Age of Stock Solution: If using an older stock solution, consider preparing a fresh one.
Photodegradation 1. Review Handling Procedures: Ensure all manipulations of this compound (weighing, dissolution, dilutions) are performed under subdued light. 2. Use Protective Containers: Store solutions in amber vials or foil-wrapped tubes.
Contamination of Stock Solution 1. Solvent Quality: Use high-purity, anhydrous solvents. 2. Cross-Contamination: Use clean, dedicated labware for handling this compound.

Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).

Potential Cause Troubleshooting Steps
Formation of Degradation Products 1. Analyze Storage History: Correlate the appearance of new peaks with the age and storage conditions of the sample. 2. Conduct a Mini-Stability Study: Analyze a freshly prepared solution and compare it to the stored solution to confirm if the new peaks are time-dependent. 3. Consider Photodegradation: If the sample was exposed to light, the unknown peaks could be photoproducts. Compare with a sample that has been rigorously protected from light.
Reaction with Solvent or Buffer Components 1. Evaluate Solvent Purity: Impurities in the solvent can react with the compound. Use fresh, high-quality solvents. 2. Check Buffer Compatibility: Ensure that buffer components are not reacting with this compound. Prepare a fresh solution in a different, inert solvent system if possible.

Data Presentation: Recommended Storage Conditions for this compound

Form Temperature Duration Light Condition Reference
Solid4°CLong-termProtect from light[1]
In Solvent-20°C1 monthProtect from light[1]
In Solvent-80°C6 monthsProtect from light[1]

Quantitative Stability Data of a Related Tropolone Alkaloid (Colchicine)

Disclaimer: The following data is for colchicine and is provided as a reference due to the lack of specific quantitative stability data for this compound. These values can help inform handling procedures for this compound, but direct extrapolation is not recommended.

Condition Parameter Value Notes
Photodegradation (UV light) Degradation Rate Constant (k)0.5862 h⁻¹In ethanol solution.
Photodegradation (Visible light) Degradation Rate Constant (k)0.0903 h⁻¹In aqueous solution.
Forced Degradation (Alkaline) ObservationDegradation products observed1 M NaOH at 80°C for 1 hour.
Forced Degradation (Acidic) ObservationNo significant degradation1 M HCl at 80°C for 1 hour.
Forced Degradation (Oxidative) ObservationNo significant degradation30% H₂O₂.
Forced Degradation (Thermal) ObservationNo significant degradation80°C for 1 hour.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol provides a general method for assessing the purity of a this compound sample and detecting the presence of degradation products.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

2. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. The gradient will depend on the specific properties of this compound, but a starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 10 µg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard solution.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a blank (solvent).

    • Inject the standard solution.

    • Inject the sample solution.

    • Monitor the chromatogram at a suitable wavelength (a wavelength scan of a standard solution can determine the optimal wavelength).

  • Data Analysis: Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the main peak in the sample may indicate degradation.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound.

1. Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system as described in Protocol 1

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep an aliquot of the stock solution at 60°C for 24 hours in the dark.

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours. Keep a control sample wrapped in foil at the same temperature.

    • Control: Keep an aliquot of the stock solution at 4°C in the dark.

  • Analysis: Analyze all samples (including the control) by HPLC as described in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to the control sample. A decrease in the main peak area and the appearance of new peaks indicate degradation. The conditions under which degradation occurs provide insight into the stability of this compound.

Visualizations

Sikokianin_A_Degradation_Pathways cluster_stressors Stress Conditions Sikokianin_A This compound (Stable) Degraded_Product Degradation Products Sikokianin_A->Degraded_Product Degradation Light Light (UV/Visible) Light->Degraded_Product Heat Heat Heat->Degraded_Product Extreme_pH Extreme pH (Strong Acid/Base) Extreme_pH->Degraded_Product Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degraded_Product

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental_Workflow_Stability_Testing start Start: this compound Sample prep_stock Prepare Stock Solution start->prep_stock stress Apply Stress Conditions (Heat, Light, pH, Oxidation) prep_stock->stress hplc HPLC Analysis stress->hplc data Data Analysis: Compare to Control hplc->data end End: Determine Stability Profile data->end

Caption: Workflow for conducting a forced degradation study of this compound.

Storage_Decision_Tree start This compound Received form Solid or Solution? start->form solid Solid form->solid Solid solution Solution form->solution Solution store_solid Store at 4°C Protect from light solid->store_solid duration Storage Duration? solution->duration short_term < 1 Month duration->short_term Short-term long_term > 1 Month duration->long_term Long-term store_short Store at -20°C Protect from light short_term->store_short store_long Store at -80°C Protect from light long_term->store_long

Caption: Decision tree for the proper storage of this compound.

References

Technical Support Center: Sikokianin A & Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: I'm observing significant cytotoxicity with Sikokianin A at concentrations where my intended target should not be causing cell death. What could be the reason?

A1: Unexpected cytotoxicity is a common indicator of off-target effects. While the on-target effect of a compound might be well-characterized, the molecule could be interacting with other cellular components. For instance, Sikokianin C, a selective inhibitor of cystathionine β-synthase (CBS), induces apoptosis in HT29 colon cancer cells in a dose-dependent manner.[1][2] This effect might be linked to its primary target, but it could also involve other pathways. It is also possible that the observed cytotoxicity is specific to the cell line being used, due to its unique genetic background and expression profile of on- and off-targets.

Q2: My assay shows inhibition of my target protein, but I am not observing the expected downstream signaling changes. Could this be an off-target effect?

A2: Yes, this is a classic scenario pointing towards off-target activity. The compound might be interfering with other signaling pathways that counteract or mask the expected downstream effects of your target. For example, a compound could inhibit the intended kinase, but also activate a parallel pathway that compensates for the inhibition. It is crucial to probe multiple downstream markers and consider broader signaling networks.

Q3: How can I distinguish between on-target and off-target effects of this compound in my experiments?

A3: Differentiating on-target from off-target effects is critical. A key strategy is to use a secondary validation method. For example, if you are targeting a specific protein, you can use siRNA or shRNA to knock down that protein. If the phenotype of the protein knockdown matches the phenotype of your compound treatment, it provides strong evidence for an on-target effect. This approach was used to confirm that CBS is the target of Sikokianin C in mammalian cells.[1][2] Another approach is to use a structurally related but inactive analog of your compound as a negative control.

Q4: Are there known off-target pathways for biflavonoids like Sikokianins?

A4: While specific off-target pathways for this compound are not documented, related natural products like Shikonin are known to have multiple effects. For instance, Shikonin can inhibit hypoxia-inducible factor-1α (HIF-1α) signaling and interfere with STAT3 signaling.[3][4] Natural products, due to their complex structures, can often interact with multiple proteins. It is advisable to perform broader profiling, such as kinome scans or proteomic analyses, to identify potential off-targets.

Troubleshooting Guides

Problem 1: High Variability in IC50 Values Across Different Assays
  • Possible Cause 1: Different Assay Formats. Different cytotoxicity or proliferation assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP levels).[5] A compound might interfere with one of these detection methods, leading to skewed results.

  • Troubleshooting Steps:

    • Use at least two different viability assays based on different principles (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release).

    • Ensure that the compound does not directly react with the assay reagents (e.g., by running the assay in a cell-free system with your compound).

    • Carefully check and standardize cell seeding densities and incubation times across all experiments.

Problem 2: Discrepancy Between Biochemical and Cell-Based Assay Results
  • Possible Cause: Cell Permeability and Efflux. The compound may be a potent inhibitor in a biochemical (cell-free) assay but may not efficiently penetrate the cell membrane or could be actively removed by efflux pumps in a cellular context.

  • Troubleshooting Steps:

    • Perform cellular uptake studies using techniques like LC-MS/MS to determine the intracellular concentration of the compound.

    • Test for the involvement of efflux pumps by co-incubating your compound with known efflux pump inhibitors.

    • Consider that the cellular environment (e.g., protein binding, metabolism) can alter the compound's activity compared to a purified system.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Sikokianin C in HT29 Colon Cancer Cells

ParameterValueCell LineAssayReference
IC50 (Proliferation)1.6 µMHT29CCK-8[1][2]
Apoptosis (0.5 µM)17.1%HT29Annexin V-FITC/PI[1]
Apoptosis (1 µM)22.0%HT29Annexin V-FITC/PI[1]
Apoptosis (2 µM)31.5%HT29Annexin V-FITC/PI[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol is adapted from the methodology used to determine the IC50 of Sikokianin C.[1]

  • Cell Seeding: Seed cells (e.g., HT29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound to each well. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol is based on the methods used to assess Sikokianin C-induced apoptosis.[1]

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

  • Dye Addition: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Visualizations

cluster_input Start cluster_troubleshooting Initial Troubleshooting cluster_investigation Off-Target Investigation cluster_conclusion Conclusion start Unexpected Result Observed (e.g., High Cytotoxicity, No Effect) check_params Verify Experimental Parameters (Concentration, Cell Density, Incubation Time) start->check_params check_reagents Confirm Reagent Integrity (Compound Stability, Assay Reagents) check_params->check_reagents repeat_exp Repeat Experiment with Controls (Positive and Negative Controls) check_reagents->repeat_exp secondary_assay Use Orthogonal Assay (e.g., different viability assay) repeat_exp->secondary_assay If result is consistent knockdown Validate with Target Knockdown (siRNA) Does phenotype match? secondary_assay->knockdown profiling Perform Broader Profiling (Kinome Scan, Proteomics) knockdown->profiling If phenotypes differ on_target Effect is On-Target knockdown->on_target If phenotypes match off_target Effect is Off-Target profiling->off_target

Caption: Experimental workflow for troubleshooting unexpected results.

cluster_pathway Sikokianin C On-Target Pathway sikokianin_c Sikokianin C cbs Cystathionine β-synthase (CBS) sikokianin_c->cbs Inhibits apoptosis Apoptosis sikokianin_c->apoptosis Induces cystathionine Cystathionine cbs->cystathionine Converts proliferation Cell Proliferation & Survival cbs->proliferation Promotes homocysteine Homocysteine homocysteine->cbs cystathionine->proliferation

Caption: Simplified signaling pathway for Sikokianin C.

cluster_decision Decision Making start Observed Phenotype with Compound q1 Does siRNA knockdown of target replicate phenotype? start->q1 q2 Does inactive analog show the same phenotype? q1->q2 No on_target High Confidence ON-TARGET EFFECT q1->on_target Yes off_target High Confidence OFF-TARGET EFFECT q2->off_target No unclear Effect Unclear (Consider compound instability or other artifacts) q2->unclear Yes

References

Technical Support Center: Maximizing Shikokianin A (Shikokianin) Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Shikokianin A, correctly identified as Shikokianin.

Troubleshooting Guide: Enhancing Shikokianin Extraction Yield

This guide addresses common issues encountered during the extraction of Shikokianin, a kaurane diterpenoid found in plants of the Isodon (formerly Rabdosia) genus, such as Isodon shikokianus.

Question: My Shikokianin yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields of Shikokianin can stem from several factors throughout the extraction and purification process. A systematic evaluation of your protocol is crucial. Key areas to investigate include:

  • Plant Material:

    • Source and Plant Part: The concentration of diterpenoids can vary significantly between different Isodon species and even within the same plant. The aerial parts, particularly the leaves, are generally reported to have the highest concentrations of these compounds.

    • Harvesting Time: The developmental stage of the plant can influence the concentration of secondary metabolites. While specific data for Shikokianin is limited, harvesting during the flowering season is often optimal for many diterpenoids.

    • Drying and Storage: Improper drying and storage can lead to enzymatic degradation of the target compound. Air-drying in a shaded, well-ventilated area or freeze-drying are recommended. Avoid direct sunlight and high temperatures. Milled plant material should be stored in a cool, dark, and dry place.

  • Extraction Parameters:

    • Solvent Selection: The choice of solvent is critical. Polar solvents are generally used for extracting diterpenoids. Ethanol (70-95%) and methanol are commonly reported for efficient extraction from Isodon species.

    • Extraction Method: While maceration is a simple method, more advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve efficiency by enhancing solvent penetration and reducing extraction time.

    • Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to incomplete extraction. A common starting point is a 1:10 to 1:20 ratio of plant material (g) to solvent (mL).

    • Extraction Time and Temperature: Prolonged extraction times do not always equate to higher yields and can lead to the extraction of undesirable compounds or degradation of Shikokianin. For maceration, 24-48 hours with periodic agitation is typical. For UAE and MAE, shorter times (30-60 minutes) are usually sufficient. Elevated temperatures can increase extraction efficiency but may also promote the degradation of thermolabile compounds. A temperature range of 40-60°C is generally a safe starting point.

  • Purification Strategy:

    • Column Chromatography: Loss of compound during column chromatography is a common issue. Ensure proper packing of the stationary phase (e.g., silica gel) and use a well-optimized solvent gradient to achieve good separation from other compounds.

    • Fraction Collection: Inadequate monitoring of fractions (e.g., by thin-layer chromatography - TLC) can lead to the accidental discarding of fractions containing Shikokianin.

Question: I am observing significant degradation of my extracted Shikokianin. How can I minimize this?

Answer: Shikokianin, like many diterpenoids, can be susceptible to degradation. To minimize this, consider the following:

  • Temperature: Avoid excessive heat during all stages of extraction, solvent evaporation, and purification. Use a rotary evaporator at a controlled temperature (e.g., ≤ 50°C).

  • Light: Protect your extracts and purified compound from direct light, as UV radiation can induce degradation. Use amber-colored glassware or cover your flasks with aluminum foil.

  • pH: Extreme pH conditions can affect the stability of diterpenoids. It is generally advisable to work under neutral or slightly acidic conditions.

  • Storage: Store both your crude extract and purified Shikokianin at low temperatures (-20°C is preferable for long-term storage) in a dark, airtight container to prevent oxidation and degradation.

Question: My extract is difficult to purify, and I suspect the presence of interfering compounds. What can I do?

Answer: The crude extract from Isodon species will contain a complex mixture of compounds, including pigments (like chlorophyll), polar compounds, and other terpenoids. To address this:

  • Pre-purification/Fractionation: Before proceeding to column chromatography, a liquid-liquid partitioning step can be highly effective. After initial extraction with a polar solvent like ethanol, the solvent can be evaporated, and the residue resuspended in water or an aqueous alcohol solution. This can then be partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, or ethyl acetate. Diterpenoids like Shikokianin are typically found in the dichloromethane or ethyl acetate fractions.

  • Choice of Adsorbent: Silica gel is the most common stationary phase for the purification of diterpenoids. However, for complex mixtures, other adsorbents like Sephadex LH-20 (for size exclusion chromatography) or reversed-phase C18 silica gel can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Shikokianin extraction?

A1: Based on literature for the extraction of kaurane diterpenoids from Isodon species, 70-95% ethanol is a highly effective and commonly used solvent. Methanol can also be used. For subsequent purification steps, solvents like petroleum ether, ethyl acetate, and dichloromethane are often employed for liquid-liquid partitioning and column chromatography.

Q2: What part of the Isodon plant should I use for the best Shikokianin yield?

A2: The aerial parts of the plant, including the leaves and stems, are typically used for the extraction of kaurane diterpenoids. Studies have shown that the diterpenoid content is often highest in the leaves.

Q3: How can I monitor the presence of Shikokianin during the extraction and purification process?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the presence of Shikokianin in your fractions. A suitable mobile phase can be a mixture of non-polar and polar solvents, such as petroleum ether/ethyl acetate or chloroform/methanol in varying ratios. The spots can be visualized under UV light or by staining with a suitable reagent like a vanillin-sulfuric acid spray followed by heating. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: Are there any modern extraction techniques that can improve the yield of Shikokianin?

A4: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient than conventional maceration for extracting natural products. These methods can reduce extraction time, decrease solvent consumption, and often lead to higher yields.

Quantitative Data Summary

ParameterMethod 1: MacerationMethod 2: Ultrasound-Assisted Extraction (UAE)
Plant Material Dried, powdered aerial parts of Isodon sp.Dried, powdered aerial parts of Isodon sp.
Solvent 95% Ethanol70% Ethanol
Solid-to-Liquid Ratio 1:10 (g/mL)1:15 (g/mL)
Extraction Time 24 hours (repeated 3 times)45 minutes
Extraction Temperature Room Temperature50°C
Reported Yield (Oridonin) ~0.5 - 1.5% of dry weight~1.0 - 2.5% of dry weight

Note: These values are approximate and can vary depending on the specific plant material and experimental conditions.

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Shikokianin

  • Preparation of Plant Material: Air-dry the aerial parts of Isodon shikokianus in the shade. Once fully dried, grind the material into a coarse powder.

  • Extraction: Macerate the powdered plant material (100 g) with 95% ethanol (1 L) at room temperature for 24 hours with occasional stirring. Filter the extract and repeat the extraction process with fresh solvent two more times.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Fractionation: Suspend the crude extract in water (200 mL) and sequentially partition with petroleum ether (3 x 200 mL), dichloromethane (3 x 200 mL), and ethyl acetate (3 x 200 mL).

  • Analysis: Monitor the presence of Shikokianin in the dichloromethane and ethyl acetate fractions using TLC.

  • Purification: Concentrate the Shikokianin-rich fraction and subject it to column chromatography on silica gel, eluting with a gradient of petroleum ether-ethyl acetate or chloroform-methanol.

Visualizations

Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification Plant_Material Isodon shikokianus (Aerial Parts) Drying Drying (Air or Freeze-dry) Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Extraction Maceration or UAE with Ethanol Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Ethanolic Extract Filtration->Crude_Extract Concentration Solvent Evaporation Crude_Extract->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Fractions Fraction Collection & TLC Analysis Column_Chromatography->Fractions Pure_Shikokianin Pure Shikokianin Fractions->Pure_Shikokianin

Caption: Workflow for the extraction and purification of Shikokianin.

Technical Support Center: Scaling Up Shikokianin A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice for All Researchers:

Following an extensive review of publicly available scientific literature and chemical databases, we have determined that a total synthesis for Shikokianin A (also referred to as Shikokianin) has not yet been reported. The complex, polycyclic structure of this natural product presents a significant synthetic challenge, and as of our latest update, no research group has published a complete synthetic route.

Due to the absence of a known synthetic pathway, it is not possible to provide a detailed technical support center with specific troubleshooting guides, FAQs, and experimental protocols for the scale-up of Shikokianin A synthesis. Such a resource would require a foundational understanding of the key reaction steps, potential byproducts, purification challenges, and critical process parameters, none of which are available in the current body of scientific knowledge.

This document will instead provide a general framework for addressing challenges in the scale-up of complex natural product synthesis, which can be applied if and when a synthetic route to Shikokianin A is established. The principles and methodologies outlined below are drawn from common challenges encountered in the field of process chemistry and drug development.

General Troubleshooting Guide for Complex Natural Product Synthesis Scale-Up

This guide is presented in a question-and-answer format to address potential issues that are likely to arise during the scale-up of a multi-step synthesis of a complex molecule like Shikokianin A.

Problem/Question Potential Causes Recommended Troubleshooting Steps
Low yield in a key reaction step upon scaling from milligram to gram scale. - Inefficient heat transfer in larger reaction vessels.[1][2] - Poor mixing leading to localized concentrations of reagents.[2] - Sensitivity of reagents or intermediates to air or moisture. - Change in the surface area-to-volume ratio affecting reaction kinetics.- Monitor internal reaction temperature and use a reactor with better heat exchange capabilities. - Optimize stirring rate and impeller design for homogenous mixing. - Ensure all reagents and solvents are appropriately dried and reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon). - Re-optimize reaction concentration and addition rates at the larger scale.
Formation of new, unidentified impurities in the scaled-up batch. - Longer reaction times leading to decomposition or side reactions.[1] - "Hot spots" in the reactor due to poor heat dissipation.[1] - Impurities in larger quantities of starting materials or reagents.- Perform in-process controls (e.g., TLC, LC-MS) to monitor reaction progress and impurity formation. - Characterize impurities to understand their formation mechanism. - Qualify new batches of starting materials and reagents to ensure they meet required purity specifications.
Difficulty in purifying intermediates or the final product at a larger scale. - Chromatography on large columns may be inefficient or not economically viable.[3] - Product crashing out of solution or forming an oil during work-up. - Co-elution of closely related impurities.- Develop a robust crystallization or precipitation method for purification. - Explore alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). - Re-evaluate the protecting group strategy to see if a crystalline intermediate can be obtained at an earlier stage.
Inconsistent results between batches (poor reproducibility). - Variations in the quality of raw materials.[2] - Subtle differences in reaction setup or procedure. - Inadequate process controls.- Establish strict specifications for all raw materials and perform incoming quality control. - Develop a detailed and standardized operating procedure (SOP) for the synthesis. - Implement critical process parameter monitoring (e.g., temperature, pressure, pH, addition rates).

Frequently Asked Questions (FAQs) for Natural Product Synthesis Scale-Up

Q1: At what stage of the synthesis should I begin to consider scale-up challenges?

A1: It is advisable to consider scalability from the very beginning of route design.[4] A synthetic route that is elegant on a small scale may be impractical for large-scale production due to the use of expensive or hazardous reagents, cryogenic temperatures, or multiple chromatographic purifications.[5]

Q2: How can I minimize the need for column chromatography during scale-up?

A2: The most effective strategy is to design the synthesis to produce crystalline intermediates that can be purified by recrystallization.[3] Other strategies include using extractive work-ups with pH adjustments to remove impurities, or designing reactions that are highly selective and produce minimal byproducts.

Q3: What are the key safety considerations when scaling up a synthesis?

A3: A thorough safety assessment should be conducted before any scale-up. Key considerations include the exothermicity of reactions, the potential for gas evolution, the flammability and toxicity of all reagents and solvents, and the appropriate handling and quenching procedures for reactive chemicals.[5]

Hypothetical Signaling Pathway and Workflow Diagrams

While we cannot provide diagrams for the specific synthesis of Shikokianin A, the following examples illustrate the types of visualizations that would be created.

logical_relationship cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution Low Yield Low Yield Reaction Kinetics Reaction Kinetics Low Yield->Reaction Kinetics Impurity Formation Impurity Formation Reagent Purity Reagent Purity Impurity Formation->Reagent Purity Purification Difficulty Purification Difficulty Process Parameters Process Parameters Purification Difficulty->Process Parameters Re-optimization Re-optimization Reaction Kinetics->Re-optimization Alternative Reagents Alternative Reagents Reagent Purity->Alternative Reagents Crystallization Crystallization Process Parameters->Crystallization

Caption: A logical workflow for troubleshooting common issues in synthetic chemistry.

experimental_workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Purification Purification Work-up->Purification Analysis Analysis Purification->Analysis Final Product Final Product Analysis->Final Product

Caption: A generalized experimental workflow for a single synthetic step.

We will continue to monitor the scientific literature for the publication of a total synthesis of Shikokianin A. Once this information becomes available, we will update this technical support center with specific and actionable guidance for researchers and drug development professionals.

References

Technical Support Center: Mitigating Cytotoxicity of Sikokianin A in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of cytotoxicity associated with Sikokianin A in normal cells during pre-clinical research.

Disclaimer: Direct experimental data on this compound is limited. The following information is largely extrapolated from studies on Shikonin, a structurally similar and well-researched naphthoquinone compound. Researchers should use this guidance as a starting point and validate these strategies for this compound in their specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell lines when treated with this compound. Is this expected?

A1: Yes, off-target cytotoxicity in normal cells can be a concern with many potent anti-cancer compounds, including naphthoquinones like Shikonin, a compound structurally related to this compound. While some studies on Shikonin report selective cytotoxicity towards cancer cells, the therapeutic window can be narrow depending on the cell type and experimental conditions.[1][2][3] It is crucial to establish a dose-response curve for your specific normal and cancer cell lines to determine the therapeutic index.

Q2: What is the likely mechanism of this compound-induced cytotoxicity in normal cells?

A2: Based on studies of the related compound Shikonin, the cytotoxicity is likely mediated by the induction of apoptosis. This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of signaling pathways such as the MAPK and PI3K/AKT pathways.[1][4][5][6]

Q3: How can we reduce the cytotoxic effects of this compound on our normal cell lines without compromising its anti-cancer efficacy?

A3: There are two primary strategies to consider:

  • Co-administration with an antioxidant: The use of antioxidants, such as N-acetylcysteine (NAC), has been shown to protect cells from Shikonin-induced cytotoxicity by scavenging ROS.[4][7]

  • Targeted drug delivery systems: Encapsulating this compound in a delivery vehicle, such as liposomes, can help to selectively target cancer cells and reduce exposure to normal cells.[8][9][10][11][12]

Q4: Will using an antioxidant like N-acetylcysteine (NAC) interfere with the anti-cancer activity of this compound?

A4: This is a critical consideration. Since the anti-cancer mechanism of Shikonin is partly dependent on ROS production, co-administration of an antioxidant could potentially antagonize its therapeutic effect. It is essential to perform dose-titration experiments to find a concentration of NAC that provides cytoprotection to normal cells while minimally affecting the anti-tumor activity against cancer cells.

Q5: Are there any commercially available liposomal formulations for this compound?

A5: Currently, there are no commercially available liposomal formulations specifically for this compound. Researchers would need to develop and characterize their own formulations. Several studies have successfully formulated Shikonin in liposomes, and these protocols can serve as a valuable starting point.[8][9][10][11][12]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in cytotoxicity assays between experiments. - Inconsistent cell passage number or confluency.- Degradation of this compound stock solution.- Use cells within a consistent passage number range and seed at a standardized density.- Prepare fresh stock solutions of this compound for each experiment or store aliquots at -80°C and avoid repeated freeze-thaw cycles.
N-acetylcysteine (NAC) co-treatment is not reducing cytotoxicity in normal cells. - Insufficient concentration of NAC.- Timing of NAC addition is not optimal.- Perform a dose-response experiment with varying concentrations of NAC (e.g., 1-10 mM).- Pre-incubate the normal cells with NAC for a period (e.g., 1-2 hours) before adding this compound.
Liposomal formulation of this compound is not showing reduced cytotoxicity. - Low encapsulation efficiency.- Instability of the liposomal formulation.- Inefficient targeting of cancer cells.- Optimize the liposome preparation method to improve drug loading.- Characterize the size, zeta potential, and stability of the liposomes.- Consider incorporating targeting ligands (e.g., RGD peptides) to the liposome surface to enhance uptake by cancer cells.[11]

Quantitative Data Summary

The following table summarizes the cytotoxic concentrations (IC50) of Shikonin in various cancer and normal cell lines, providing a reference for the expected therapeutic window.

Cell LineCell TypeIC50 (µM) of ShikoninIncubation Time (h)Reference
A549Lung Cancer~1-248[2]
PANC-1Pancreatic Cancer~1-248[2]
MDA-MB-231Breast Cancer~1-248[2]
U2OSOsteosarcoma~1-248[2]
LO2Normal Human Hepatocyte~4-848[2]
HT29Colon Cancer1.6Not Specified[13][14]

Experimental Protocols

Protocol 1: Co-administration of N-acetylcysteine (NAC) to Mitigate Cytotoxicity

Objective: To determine the optimal concentration of NAC for protecting normal cells from this compound-induced cytotoxicity.

Materials:

  • Normal cell line of interest

  • Cancer cell line of interest

  • This compound

  • N-acetylcysteine (NAC)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or other viability assay reagent

Procedure:

  • Seed both normal and cancer cells in separate 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Prepare a stock solution of NAC (e.g., 1 M in sterile water or PBS) and sterilize through a 0.22 µm filter.

  • Prepare a range of NAC concentrations (e.g., 0, 1, 2.5, 5, 10 mM) in cell culture medium.

  • Prepare a range of this compound concentrations based on previously determined IC50 values.

  • For the normal cell plate: Pre-incubate the cells with the different concentrations of NAC for 2 hours.

  • Following pre-incubation, add the various concentrations of this compound to the wells already containing NAC.

  • For the cancer cell plate: Add the same combinations of NAC and this compound as for the normal cells, either with or without NAC pre-incubation, to assess any impact on anti-cancer efficacy.

  • Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method like the MTT assay.

  • Analyze the data to determine the NAC concentration that provides the best protective effect on normal cells with the least interference on this compound's cytotoxicity in cancer cells.

Protocol 2: Preparation and Evaluation of this compound-Loaded Liposomes

Objective: To encapsulate this compound in liposomes to reduce its cytotoxicity in normal cells.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DSPE-PEG2000)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Hydration Method: a. Dissolve the lipids (e.g., DSPC and DSPE-PEG2000 at a molar ratio of 95:5) and cholesterol in chloroform in a round-bottom flask. b. Add this compound to the lipid solution. c. Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. d. Hydrate the lipid film with PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency. b. Extrude the suspension multiple times (e.g., 10-15 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder to form small unilamellar vesicles (SUVs).

  • Purification: a. Remove unencapsulated this compound by dialysis against PBS.

  • Characterization: a. Determine the particle size and zeta potential using dynamic light scattering. b. Quantify the encapsulation efficiency by disrupting the liposomes with a detergent and measuring the this compound concentration using UV-Vis spectroscopy or HPLC.

  • In Vitro Cytotoxicity Assay: a. Treat both normal and cancer cell lines with free this compound and the liposomal formulation at equivalent drug concentrations. b. Assess cell viability after a defined incubation period to compare the cytotoxicity profiles.

Visualizations

SikokianinA_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion SikokianinA This compound ROS ↑ Reactive Oxygen Species (ROS) SikokianinA->ROS Caspase8 Caspase-8 SikokianinA->Caspase8 Potential direct/indirect activation PI3K PI3K ROS->PI3K MAPK MAPK (e.g., JNK, p38) ROS->MAPK Mito_dys Mitochondrial Dysfunction ROS->Mito_dys AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits MAPK->Apoptosis Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase3->Apoptosis CytoC Cytochrome c release Mito_dys->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase9->Caspase3

Caption: Proposed signaling pathway for this compound-induced apoptosis, based on Shikonin data.

Mitigation_Strategies_Workflow cluster_problem Problem cluster_strategies Mitigation Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Cytotoxicity This compound induces cytotoxicity in normal cells Antioxidant Strategy 1: Co-administration with N-acetylcysteine (NAC) Cytotoxicity->Antioxidant Liposome Strategy 2: Liposomal Encapsulation of this compound Cytotoxicity->Liposome Eval_NAC Assess cytoprotection in normal cells vs. anti-cancer effect Antioxidant->Eval_NAC Eval_Lipo Characterize liposomes and compare cytotoxicity of free vs. encapsulated drug Liposome->Eval_Lipo Reduced_Toxicity Reduced cytotoxicity in normal cells Eval_NAC->Reduced_Toxicity Maintained_Efficacy Maintained anti-cancer efficacy Eval_NAC->Maintained_Efficacy Eval_Lipo->Reduced_Toxicity Eval_Lipo->Maintained_Efficacy

Caption: Workflow for mitigating this compound cytotoxicity in normal cells.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Sikokianin A and Other Cystathionine β-Synthase (CBS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Sikokianin A and other prominent inhibitors of Cystathionine β-Synthase (CBS). CBS is a critical enzyme in the transsulfuration pathway, playing a key role in homocysteine metabolism and the production of hydrogen sulfide (H₂S), a significant signaling molecule. Overexpression of CBS has been linked to various diseases, including certain cancers, making it a compelling target for therapeutic intervention. This document aims to furnish researchers with the necessary data and protocols to make informed decisions regarding the selection and application of CBS inhibitors in their studies.

Executive Summary

Recent research has identified several compounds that inhibit CBS activity. Among these, the natural biflavonoid Sikokianin C has demonstrated potent and selective inhibition. While the user's query specified this compound, a molecular docking study suggests that this compound is not a potent binder to CBS, in contrast to Sikokianin C and D. Experimental data on the direct inhibitory effect of this compound on CBS is currently lacking in the scientific literature. This guide, therefore, focuses on the experimentally validated efficacy of Sikokianin C and compares it with other well-characterized CBS inhibitors, including Aminooxyacetic Acid (AOAA) and Podocarpusflavone A.

Comparative Efficacy of CBS Inhibitors

The inhibitory efficacy of various compounds against human CBS (hCBS) and, for selectivity context, human cystathionine γ-lyase (hCSE), is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (µM)Notes
Sikokianin C hCBS1.5[1]Potent and selective inhibitor.
Podocarpusflavone A hCBS~5 (estimated from graph)[1]Selective inhibitor.
Aminooxyacetic Acid (AOAA) hCBS8.5 ± 0.7[2]Non-selective, also inhibits hCSE.
hCSE1.1 ± 0.1[2]More potent against hCSE than hCBS.
This compound hCBSNot experimentally determinedA molecular docking study predicts poor binding to CBS.

Signaling Pathway of Cystathionine β-Synthase

CBS is a pivotal enzyme in the transsulfuration pathway, which channels homocysteine away from the methionine cycle towards the production of cysteine. This pathway is crucial for the synthesis of glutathione, a major cellular antioxidant, and for the generation of H₂S.

Transsulfuration_Pathway cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM SAH S-Adenosylhomocysteine SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Cystathionine Cystathionine Homocysteine->Cystathionine CBS Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase (CSE) H2S Hydrogen Sulfide (H₂S) Cysteine->H2S alpha_ketobutyrate α-ketobutyrate Inhibitors CBS Inhibitors (e.g., Sikokianin C, AOAA) Inhibitors->Homocysteine inhibit

Caption: The Transsulfuration Pathway highlighting the role of CBS.

Experimental Protocols

Measurement of CBS Activity via Hydrogen Sulfide Production (Methylene Blue Assay)

This protocol is adapted from the method described by Stipanuk and Beck and is a common method for determining H₂S production from CBS activity.[2]

1. Reagents:

  • Reaction Buffer: 50 mM Sodium Phosphate buffer, pH 8.2.

  • Substrates: 1 mM L-cysteine, 1 mM L-homocysteine.

  • Cofactor: 0.01 mM Pyridoxal 5'-phosphate (PLP).

  • Enzyme: Purified human CBS enzyme (e.g., 5 µg per reaction).

  • Inhibitors: Stock solutions of test compounds (e.g., Sikokianin C, AOAA) in a suitable solvent.

  • Stopping Solution 1: 1% (w/v) Zinc Acetate.

  • Stopping Solution 2: 10% (v/v) Trichloroacetic Acid (TCA).

  • Color Reagent 1: 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl.

  • Color Reagent 2: 30 mM Ferric Chloride (FeCl₃) in 1.2 M HCl.

2. Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. The final volume is 100 µL.

  • To the reaction buffer, add the purified CBS enzyme and PLP.

  • Add the desired concentration of the inhibitor and incubate for 15 minutes on ice. A vehicle control (solvent only) should be run in parallel.

  • Initiate the reaction by adding the substrates (L-cysteine and L-homocysteine) and immediately transfer the tubes to a 37°C shaking water bath for 60 minutes.

  • Stop the reaction by adding 50 µL of 1% zinc acetate followed by 50 µL of 10% TCA. The zinc acetate traps the H₂S as zinc sulfide (ZnS).

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer 100 µL of the supernatant to a new tube.

  • Add 50 µL of Color Reagent 1 and 50 µL of Color Reagent 2 to the supernatant.

  • Incubate at room temperature for 20 minutes in the dark to allow for the formation of methylene blue.

  • Measure the absorbance at 670 nm using a spectrophotometer.

  • The concentration of H₂S is calculated from a standard curve generated with known concentrations of NaHS.

Experimental Workflow for Screening CBS Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing novel CBS inhibitors.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_invivo In Vitro and In Vivo Efficacy Library Compound Library HTS Primary HTS Assay (e.g., Fluorescent Probe) Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response Curves (IC50 Determination) Hits->Dose_Response Selectivity Selectivity Assays (vs. CSE) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Kinetics) Selectivity->Mechanism Validated_Hits Validated Inhibitors Mechanism->Validated_Hits Cell_based Cell-based Assays (Proliferation, Apoptosis) Validated_Hits->Cell_based Animal_models Animal Models (Xenografts) Cell_based->Animal_models Lead_Compound Lead Compound Animal_models->Lead_Compound

Caption: A generalized workflow for the discovery of CBS inhibitors.

Conclusion

The available evidence strongly supports Sikokianin C as a potent and selective inhibitor of Cystathionine β-Synthase. In contrast, computational studies suggest that this compound is unlikely to be an effective inhibitor of CBS, although experimental validation is needed. For researchers investigating the role of CBS in disease, Sikokianin C represents a valuable tool. The non-selective inhibitor AOAA can also be used, but its inhibitory action on CSE must be considered when interpreting results. The provided protocols and workflows offer a foundation for the continued exploration and development of novel CBS inhibitors for therapeutic applications.

References

Decoding the Impact of Sikokianin A on Cystathionine β-Synthase Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sikokianin A's effect on cystathionine β-synthase (CBS) activity against other known modulators. Experimental data and detailed protocols are presented to support a comprehensive evaluation.

Cystathionine β-synthase (CBS) is a pivotal enzyme in sulfur metabolism, primarily catalyzing the condensation of homocysteine and serine to form cystathionine. This reaction is a critical step in the transsulfuration pathway, which ultimately leads to the biosynthesis of cysteine and other downstream metabolites. Dysregulation of CBS activity has been implicated in various diseases, including homocystinuria and certain types of cancer, making it a significant target for therapeutic intervention.

Recent interest has focused on natural compounds as potential modulators of CBS activity. Among these, the biflavonoid Sikokianin C has been identified as a selective and potent inhibitor of CBS.[1][2][3][4][5] This guide delves into the effects of its structural analog, this compound, and compares its activity with that of Sikokianin C and other established CBS inhibitors.

Comparative Analysis of CBS Inhibitors

A molecular docking study analyzing the potential CBS inhibitory capacity of four sikokianins (A, B, C, and D) revealed that this compound and B are not well-adapted for binding to the enzyme.[6] In contrast, Sikokianin C and D were predicted to form stable complexes with CBS, suggesting a higher inhibitory potential.[6] This in silico analysis indicates that this compound is unlikely to be a potent inhibitor of CBS activity.

To provide a broader context, the following table summarizes the quantitative data for various known CBS inhibitors, including the well-characterized Sikokianin C. The data highlights the inhibitory potency (IC50) against CBS and, where available, against the related enzyme cystathionine γ-lyase (CSE) to indicate selectivity.

CompoundTarget EnzymeIC50 (µM)Comments
Sikokianin C CBS0.9 ± 0.2[3]Selective, competitive inhibitor.[1][2][3]
CSENo significant inhibition[1]
Aminooxyacetic acid (AOAA) CBS8.5 ± 0.7[7][8][9]Commonly used, but not selective.[3][7][8][9]
CSE1.1 ± 0.1[7][8][9]
Propargylglycine (PAG) CBSNo inhibition[7][8][9]Selective for CSE.[7][8][9]
CSE40 ± 8[7][8][9]
β-Cyanoalanine (BCA) CBSNo inhibition[7][8][9]Selective for CSE.[7][8][9]
CSE14 ± 0.2[7][8][9]
Hydroxylamine (HA) CBS290 ± 50[7]
CSE4.83 ± 0.12[7]More selective for CSE.[7]
Trifluoroalanine CBS~1000[7]
CSE~4000[7]Weak inhibitor of both.[7]

Experimental Protocols

Accurate assessment of CBS activity is crucial for validating the effects of potential inhibitors. Several established methods are available, each with its own advantages and limitations.

Fluorometric Assay for H₂S Production

This is a common and sensitive method for measuring the H₂S-producing activity of CBS.

  • Principle: The assay measures the production of hydrogen sulfide (H₂S), a product of a side reaction catalyzed by CBS. A fluorescent probe, such as 7-azido-4-methylcoumarin, reacts with H₂S to produce a highly fluorescent product that can be quantified.

  • Protocol:

    • Prepare a reaction mixture containing purified CBS enzyme, the substrates L-cysteine and L-homocysteine, and pyridoxal 5'-phosphate (PLP) as a cofactor in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Add the test compound (e.g., this compound) at various concentrations.

    • Initiate the reaction and incubate at 37°C.

    • Add the fluorescent probe and measure the increase in fluorescence over time using a microplate reader.

    • Calculate the rate of H₂S production and determine the IC50 value of the inhibitor.

Colorimetric Coupled Enzyme Assay

This method measures the production of cystathionine, the primary product of the CBS-catalyzed reaction.

  • Principle: This assay uses a coupling enzyme, cystathionine γ-lyase (CSE), to convert the cystathionine produced by CBS into α-ketobutyrate, ammonia, and cysteine. The produced α-ketobutyrate is then measured colorimetrically.

  • Protocol:

    • The primary reaction mixture contains purified CBS, L-serine, L-homocysteine, and PLP.

    • The test compound is added to the reaction mixture.

    • After incubation, the reaction is stopped, and the coupling enzyme CSE is added.

    • Following a second incubation, the amount of α-ketobutyrate produced is quantified by reacting it with 2,4-dinitrophenylhydrazine (DNPH) to form a colored product that can be measured spectrophotometrically.

LC-MS/MS Method for Cystathionine Quantification

This is a highly sensitive and specific method for directly measuring the formation of cystathionine.

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify the amount of cystathionine produced in the enzymatic reaction.

  • Protocol:

    • Perform the enzymatic reaction with CBS, substrates, and the test inhibitor.

    • Stop the reaction and prepare the sample for LC-MS/MS analysis, which may involve protein precipitation and derivatization.

    • Inject the sample into the LC-MS/MS system and quantify the amount of cystathionine based on its specific mass-to-charge ratio and fragmentation pattern.

Visualizing Key Pathways and Workflows

To better understand the context of CBS activity and its assessment, the following diagrams illustrate the transsulfuration pathway and a typical experimental workflow.

Caption: The Transsulfuration Pathway.

Experimental_Workflow start Start: Prepare Reagents reagents Purified CBS Enzyme Substrates (Ser, Hcy) Cofactor (PLP) Test Compound (this compound) start->reagents reaction Incubate Reaction Mixture (37°C) reagents->reaction assay Perform Assay reaction->assay fluorometric Fluorometric Detection (H₂S Production) assay->fluorometric Method 1 colorimetric Colorimetric Detection (Cystathionine via coupled enzyme) assay->colorimetric Method 2 lcms LC-MS/MS Analysis (Direct Cystathionine Quantification) assay->lcms Method 3 data Data Analysis (Calculate IC50) fluorometric->data colorimetric->data lcms->data end End: Results data->end

Caption: CBS Inhibition Assay Workflow.

The Role of CBS in Cancer Signaling

In several types of cancer, including colorectal and ovarian cancer, CBS is overexpressed and plays a role in promoting tumor growth and proliferation.[1][10] This has led to the exploration of CBS inhibitors as potential anti-cancer agents. The pro-tumorigenic effects of CBS are mediated, at least in part, by its product, hydrogen sulfide (H₂S). H₂S can influence multiple cellular processes, including bioenergetics, angiogenesis, and apoptosis.[1][10]

CBS_Cancer_Signaling CBS CBS Overexpression H2S Increased H₂S Production CBS->H2S Bioenergetics Altered Bioenergetics (Increased ATP Production) H2S->Bioenergetics Angiogenesis Increased Angiogenesis H2S->Angiogenesis Apoptosis Inhibition of Apoptosis H2S->Apoptosis Sikokianin Sikokianin C (CBS Inhibitor) Sikokianin->CBS Inhibits Proliferation Increased Cell Proliferation and Tumor Growth Bioenergetics->Proliferation Angiogenesis->Proliferation Apoptosis->Proliferation

Caption: Role of CBS in Cancer Progression.

References

Sikokianin C: A Potent and Selective Inhibitor of Cystathionine β-Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification of specific molecular probes is crucial for dissecting cellular pathways and developing targeted therapeutics. In the realm of hydrogen sulfide (H₂S) biology, cystathionine β-synthase (CBS) has emerged as a key enzyme in cellular signaling and a potential drug target in various diseases, including cancer. This guide provides a comparative analysis of Sikokianin C, a natural biflavonoid, and its specificity for CBS, supported by experimental data and detailed protocols.

Sikokianin C has been identified as a potent and selective inhibitor of cystathionine β-synthase (CBS), an enzyme pivotal in the transsulfuration pathway that converts homocysteine to cystathionine.[1] This pathway is not only crucial for sulfur-containing amino acid metabolism but also for the production of the gaseous signaling molecule hydrogen sulfide (H₂S). The selectivity of an inhibitor for CBS over the related enzyme cystathionine γ-lyase (CSE), another key H₂S producer, is critical for its use as a specific molecular probe.

Comparative Inhibitor Performance

The inhibitory activity of Sikokianin C against human CBS (hCBS) and human CSE (hCSE) has been quantitatively assessed and compared with other commonly used inhibitors. The data, summarized in the table below, clearly demonstrates the superior selectivity of Sikokianin C for CBS.

InhibitorIC₅₀ for hCBS (μM)IC₅₀ for hCSE (μM)Selectivity (CSE/CBS)
Sikokianin C 1.5 >100 >66.7
Aminooxyacetic acid (AOAA)8.5 ± 0.71.1 ± 0.10.13
Propargylglycine (PAG)>100040 ± 8<0.04
β-Cyanoalanine (BCA)>100014 ± 0.2<0.014

Data compiled from multiple sources.[2][3][4] The IC₅₀ value for Sikokianin C against hCSE is reported as inactive at the tested concentrations, indicating high selectivity.

Experimental Protocols

The determination of the inhibitory potency of Sikokianin C and other compounds against CBS was performed using a high-throughput fluorescence-based assay. The following is a detailed methodology adapted from the protocol described by Niu et al., 2017.[3]

CBS Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human cystathionine β-synthase (hCBS).

Principle: The assay measures the production of methanethiol (CH₃SH) from the CBS-catalyzed reaction using methylcysteine (Mcys) as a substrate. The generated methanethiol reacts with the fluorescent thiol probe 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), leading to an increase in fluorescence intensity.

Materials:

  • Recombinant human CBS (hCBS)

  • Methylcysteine (Mcys)

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • HEPES buffer (50 mM, pH 7.4)

  • Test compounds (e.g., Sikokianin C) dissolved in DMSO

  • Microplate reader with fluorescence detection (Excitation: 400 nm, Emission: 460 nm)

  • 384-well black microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCBS in HEPES buffer.

    • Prepare a stock solution of Mcys in HEPES buffer.

    • Prepare a stock solution of CPM in DMSO.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • In a 384-well plate, add 2 µL of the test compound solution (or DMSO for control).

    • Add 18 µL of a solution containing hCBS (final concentration: 2 µg in 200 µL reaction volume) and CPM (final concentration: 15 µM) in HEPES buffer.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of Mcys solution (final concentration: 10 mM).

  • Fluorescence Measurement:

    • Immediately place the plate in the microplate reader.

    • Monitor the increase in fluorescence at 460 nm (excitation at 400 nm) every minute for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The transsulfuration pathway is a critical metabolic route for the management of homocysteine and the synthesis of cysteine. CBS is the first and rate-limiting enzyme in this pathway.

Transsulfuration_Pathway Methionine Methionine SAM SAM Methionine->SAM SAH SAH SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Cystathionine Cystathionine Homocysteine->Cystathionine Homocysteine->Cystathionine CBS (Sikokianin C inhibits) Cysteine Cysteine Cystathionine->Cysteine Cystathionine->Cysteine CSE

Caption: The Transsulfuration Pathway highlighting the role of CBS and the inhibitory action of Sikokianin C.

The experimental workflow for identifying and characterizing CBS inhibitors like Sikokianin C involves a multi-step process.

Experimental_Workflow cluster_0 High-Throughput Screening cluster_1 Hit Validation and Characterization A Compound Library B Primary Screen (Fluorescence Assay) A->B C Hit Identification B->C D Dose-Response Analysis (IC50 Determination) C->D E Selectivity Assay (vs. CSE) D->E F Mechanism of Action Studies E->F G G F->G Lead Compound (Sikokianin C)

Caption: A generalized workflow for the discovery and validation of selective CBS inhibitors.

References

Unraveling the Selectivity of Sikokianin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current literature reveals a notable absence of specific data regarding the primary enzymatic target and cross-reactivity profile of Sikokianin A. Extensive searches in scientific databases have not yielded studies detailing its inhibitory activity or selectivity against a panel of enzymes. This lack of available information prevents a direct comparative analysis of this compound's cross-reactivity with other enzymes.

However, significant research is available for a closely related biflavonoid, Sikokianin C . Given the structural similarity between these compounds, an examination of Sikokianin C's selectivity can provide valuable insights for researchers interested in this class of molecules. This guide, therefore, will focus on the well-documented enzymatic interactions of Sikokianin C as a surrogate for the requested analysis of this compound, with the explicit understanding that these findings may not be directly transferable.

Sikokianin C: A Selective Inhibitor of Cystathionine β-Synthase

Sikokianin C has been identified as a potent and selective inhibitor of cystathionine β-synthase (CBS).[1][2] CBS is a crucial enzyme in the transsulfuration pathway, responsible for the synthesis of cysteine. Its overexpression has been linked to the proliferation of various cancer cells, making it a promising target for therapeutic intervention.

Quantitative Analysis of Sikokianin C Inhibition

Studies have demonstrated that Sikokianin C exhibits significant inhibitory activity against CBS. The following table summarizes the key quantitative data available.

CompoundTarget EnzymeIC₅₀ (μM)Inhibition TypeNotes
Sikokianin CCystathionine β-Synthase (CBS)1.6CompetitiveDoes not inhibit the activity of human cystathionine γ-lyase (CSE), another H₂S-producing enzyme.[1]

IC₅₀: The half maximal inhibitory concentration, which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Cross-Reactivity Profile of Sikokianin C

A key aspect of a selective inhibitor is its minimal interaction with other enzymes. Research has shown that Sikokianin C does not inhibit the activity of human cystathionine γ-lyase (CSE), an enzyme that is also involved in hydrogen sulfide (H₂S) production.[1] This indicates a degree of selectivity for CBS over at least one other related enzyme in the same pathway. However, it is important to note that the authors of one study suggest that Sikokianin C may have other targets in vivo.[1] A comprehensive screening against a broad panel of kinases or other enzyme families has not been reported in the reviewed literature.

Experimental Methodologies

The determination of enzyme inhibition and selectivity involves a series of well-established biochemical assays. The following outlines a general protocol for such investigations.

Enzyme Inhibition Assay (General Protocol)

A standard method to determine the inhibitory effect of a compound on a target enzyme involves the following steps:

  • Enzyme and Substrate Preparation: A purified form of the target enzyme (e.g., recombinant human CBS) and its specific substrate are prepared in a suitable buffer solution.

  • Inhibitor Preparation: The inhibitor (e.g., Sikokianin C) is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Reaction Mixture: The enzyme, substrate, and inhibitor are combined in a reaction vessel (e.g., a microplate well). A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at a specific temperature for a set period to allow the enzymatic reaction to proceed.

  • Detection of Product Formation: The amount of product generated is quantified using a suitable detection method. For CBS, this often involves measuring the production of hydrogen sulfide (H₂S) using a specific fluorescent probe or colorimetric assay.

  • Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Kinase Selectivity Profiling (General Workflow)

To assess the cross-reactivity of an inhibitor against a broader range of enzymes, such as protein kinases, a kinase selectivity profiling assay is employed.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Assay_Plate Multi-well Assay Plate Compound->Assay_Plate Dispense Compound Kinase_Panel Panel of Purified Kinases Kinase_Panel->Assay_Plate Dispense Kinases Incubation Incubation with ATP Assay_Plate->Incubation Add Substrate & ATP Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Processing Raw Data Processing Detection->Data_Processing Inhibition_Calculation Calculation of % Inhibition Data_Processing->Inhibition_Calculation Selectivity_Profile Generation of Selectivity Profile Inhibition_Calculation->Selectivity_Profile transsulfuration_pathway Methionine Methionine SAM S-adenosylmethionine Methionine->SAM Methionine Adenosyltransferase SAH S-adenosylhomocysteine SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Cystathionine Cystathionine Homocysteine->Cystathionine Serine Homocysteine:s->Cystathionine:n CBS H2S H₂S Homocysteine->H2S Cysteine Cysteine Cystathionine->Cysteine α-ketobutyrate Cystathionine:s->Cysteine:n CSE Cysteine->H2S CBS Cystathionine β-Synthase CSE Cystathionine γ-Lyase (CSE) Sikokianin_C Sikokianin C Sikokianin_C->CBS Inhibition

References

Unveiling the Antitumor Potential of Sikokianin C: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antitumor effects of Sikokianin C against other alternatives, supported by experimental data. Discover detailed methodologies and a clear presentation of quantitative results to inform your research and development efforts.

Sikokianin C, a natural biflavonoid compound, has demonstrated notable antitumor efficacy in preclinical studies. Its mechanism of action is attributed to the selective and competitive inhibition of cystathionine β-synthase (CBS), an enzyme overexpressed in several cancers, including colon cancer.[1][2][3] This guide delves into the in vivo evidence supporting Sikokianin C's potential as a therapeutic agent and compares its performance with a known CBS inhibitor and standard-of-care chemotherapies for colorectal cancer.

Comparative Analysis of Antitumor Efficacy in Vivo

The in vivo antitumor activity of Sikokianin C was evaluated in a human colon cancer xenograft model. The study utilized nude mice bearing tumors derived from HT29 human colon cancer cells.[1] The performance of Sikokianin C was compared against a vehicle control and Aminooxyacetic Acid (AOAA), another inhibitor of CBS. Furthermore, this guide draws comparisons with standard chemotherapeutic agents for colorectal cancer—5-Fluorouracil (5-FU), Oxaliplatin, and Irinotecan—based on data from various in vivo studies using similar xenograft models.

Table 1: Comparison of In Vivo Antitumor Efficacy in Human Colon Cancer Xenograft Models

CompoundAnimal ModelCell LineDosing RegimenTumor Growth InhibitionReference
Sikokianin C Nude MiceHT293 mg/kg/day, s.c.Significant reduction in tumor volume and weight[1]
Sikokianin C Nude MiceHT2910 mg/kg/day, s.c.Dramatic reduction in tumor volume and weight[1]
Aminooxyacetic Acid (AOAA) Nude MiceHT2910 mg/kg/day, s.c.Significant reduction in tumor volume and weight[1]
5-Fluorouracil (5-FU) Nude MiceDLD-140 mg/kg/day, twice a week for 3 weeksSignificant tumor volume reduction[4]
5-Fluorouracil (5-FU) + Oxaliplatin Nude MicePatient-derived5-FU: 50 mg/kg, weekly for 2 weeks; Oxaliplatin: 6 mg/kg, weekly for 2 weeksSignificant tumor growth inhibition[3]
Oxaliplatin Nude MiceHCT116, LS174T, LOVO, SW488 mg/kg, on days 0, 7, and 14Significant tumor volume increase inhibition[5]
Irinotecan SCID/Rag-2M MiceLS18050 mg/kg, single injectionDelayed tumor progression[1]
Irinotecan Nude MiceHT29, HCT11610 mg/kg, i.v., once weeklySignificant tumor growth inhibition[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited.

Sikokianin C In Vivo Antitumor Activity Assay[1]
  • Animal Model: BALB/c nude mice.

  • Cell Line and Tumor Induction: 1 x 10^7 HT29 human colon cancer cells in 100 μL were injected subcutaneously into the right armpit of the mice.

  • Treatment: When the tumor volume reached approximately 100 mm³, mice were randomly assigned to treatment groups (n=6 per group).

    • Vehicle control

    • Sikokianin C (3 mg/kg/day, s.c.)

    • Sikokianin C (10 mg/kg/day, s.c.)

    • Aminooxyacetic Acid (AOAA) (10 mg/kg/day, s.c.)

  • Dosing Schedule: All treatments were administered daily for 6 days, followed by a 1-day drug holiday, for a total of 12 treatments.

  • Efficacy Assessment: Tumor volume was measured periodically using calipers (volume = 0.5 × length × width²). At the end of the study (day 28), mice were euthanized, and tumors were excised and weighed.

Standard Chemotherapy In Vivo Models
  • 5-Fluorouracil (5-FU) in DLD-1 Xenograft Model: [4]

    • Animal Model: Athymic nude mice.

    • Tumor Induction: DLD-1 human colon cancer cells were inoculated to establish xenografts.

    • Treatment: When tumors reached approximately 0.2 cm³, mice were treated with 5-FU at 40 mg/kg/day, administered twice a week for 3 weeks.

  • Oxaliplatin in Various Colon Cancer Xenografts: [5]

    • Animal Model: Nude mice.

    • Tumor Induction: SW1436, LS174T, LOVO, SW48, and HCT116 human colon cancer cells were used to establish xenografts.

    • Treatment: Mice were treated with Oxaliplatin at 8 mg/kg on days 0, 7, and 14.

  • Irinotecan in LS180 Xenograft Model: [1]

    • Animal Model: SCID/Rag-2M mice.

    • Tumor Induction: LS180 human colon cancer cells were implanted subcutaneously.

    • Treatment: A single injection of liposomal irinotecan at 50 mg/kg was administered.

Visualizing the Mechanism and Workflow

To better understand the biological pathways and experimental designs, the following diagrams have been generated using the DOT language.

Sikokianin_C_Signaling_Pathway cluster_Sikokianin_C Sikokianin C Action cluster_CBS Cystathionine β-synthase (CBS) cluster_Cellular_Effects Cellular Effects Sikokianin_C Sikokianin C CBS CBS Sikokianin_C->CBS Inhibits Proliferation Tumor Cell Proliferation Apoptosis Apoptosis CBS->Proliferation Promotes CBS->Apoptosis Inhibits In_Vivo_Experimental_Workflow cluster_Tumor_Induction Tumor Induction cluster_Tumor_Growth Tumor Growth & Monitoring cluster_Treatment_Groups Randomization & Treatment cluster_Efficacy_Assessment Efficacy Assessment Cell_Injection Subcutaneous injection of HT29 colon cancer cells into nude mice Tumor_Monitoring Monitor tumor growth until volume reaches ~100 mm³ Cell_Injection->Tumor_Monitoring Randomization Randomly assign mice to treatment groups (n=6) Tumor_Monitoring->Randomization Treatment Administer treatment daily for 6 days, 1 day off, for 12 total treatments Randomization->Treatment Group1 Vehicle Group2 Sikokianin C (3 mg/kg) Group3 Sikokianin C (10 mg/kg) Group4 AOAA (10 mg/kg) Tumor_Measurement Periodically measure tumor volume Treatment->Tumor_Measurement Final_Analysis Euthanize mice on day 28, excise and weigh tumors Tumor_Measurement->Final_Analysis

References

Independent Validation of Sikokianin A's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Sikokianin C, a Potent and Selective Cystathionine β-Synthase Inhibitor, and its Therapeutic Potential in Colon Cancer

Recent investigations into novel anti-cancer agents have brought to light the therapeutic potential of Sikokianin C, a natural biflavonoid compound. This guide provides a comprehensive overview of the independently validated mechanism of action of Sikokianin C, its performance compared to other alternatives, and detailed experimental protocols for key assays. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular pharmacology.

Initial inquiries regarding "Sikokianin A" have led to substantial findings on a closely related and more extensively studied compound, Sikokianin C . A molecular docking study that analyzed Sikokianins A, B, C, and D identified Sikokianins C and D as the most potent inhibitors of cystathionine β-synthase (CBS).[1] The primary body of research focuses on Sikokianin C, establishing it as a selective and competitive inhibitor of CBS with significant anti-tumor activity in colon cancer models.[2][3][4]

Mechanism of Action: Selective Inhibition of Cystathionine β-Synthase

Sikokianin C exerts its anti-tumor effects by selectively targeting and inhibiting cystathionine β-synthase (CBS), a key enzyme in the transsulfuration pathway.[2][3][4] CBS is often overexpressed in various cancers, including colorectal cancer, where it contributes to tumor progression by producing hydrogen sulfide (H₂S).[5][6][7][8] H₂S, in turn, promotes cancer cell proliferation, survival, and angiogenesis through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.[6][9][10][11]

By competitively inhibiting CBS, Sikokianin C effectively reduces the intracellular levels of H₂S. This disruption of H₂S signaling leads to the suppression of pro-survival pathways, ultimately resulting in decreased cancer cell proliferation and the induction of apoptosis.[2][3][4]

Performance Comparison with Alternative CBS Inhibitors

While a direct head-to-head comparative study is not yet available, the performance of Sikokianin C can be assessed relative to other known CBS inhibitors based on reported IC₅₀ values and observed biological effects.

InhibitorTarget Enzyme(s)IC₅₀ Value (μM) for CBSCell Line (for IC₅₀)Key Findings & Limitations
Sikokianin C Selective for CBS over CSE1.6HT29 (human colon cancer)Potent and selective inhibitor with demonstrated in vitro and in vivo anti-tumor activity in colon cancer.[2][4]
Aminooxyacetic acid (AOAA) Non-selective (inhibits CBS, CSE, and other PLP-dependent enzymes)8.5Recombinant human CBSWidely used but lacks selectivity, which can lead to off-target effects.[12][13] Its potency against CBS is lower than Sikokianin C's.
Benserazide CBS inhibitorNot explicitly stated in a comparable assayHT29 (human colon cancer)Shown to have anti-proliferative effects in colon cancer cells and can enhance the efficacy of other chemotherapeutics.[14]
Podocarpusflavone A Selective for CBS over CSE~5HT29 (human colon cancer)Identified in the same screen as Sikokianin C, showing selective CBS inhibition and anti-proliferative effects.[15]

Note: The IC₅₀ values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of Sikokianin C's mechanism are provided below.

Cystathionine β-Synthase (CBS) Inhibition Assay

This assay is crucial for determining the inhibitory potential of compounds against CBS.

Principle: The enzymatic activity of CBS is measured by quantifying the production of its product, such as H₂S or cystathionine, in the presence and absence of the inhibitor.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human CBS is purified. Substrates, such as L-cysteine and homocysteine, are prepared in a suitable buffer (e.g., Tris-HCl, pH 8.5).

  • Inhibitor Preparation: Sikokianin C and other test compounds are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations.

  • Reaction Mixture: The reaction is initiated by adding the substrates to a mixture containing the CBS enzyme, pyridoxal 5'-phosphate (PLP) cofactor, and the test inhibitor at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period.

  • Detection: The amount of H₂S produced can be measured using various methods, including the methylene blue assay or fluorescent probes. Alternatively, the formation of cystathionine can be quantified using HPLC.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

HT-29 Cell Proliferation Assay

This assay assesses the effect of Sikokianin C on the growth of colon cancer cells.

Principle: The proliferation of HT-29 cells is measured by quantifying the number of viable cells after treatment with the test compound.

Protocol:

  • Cell Culture: HT-29 human colon adenocarcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Sikokianin C or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using a method such as the MTT assay or a resazurin-based assay. This involves adding the respective reagent to the wells and measuring the absorbance or fluorescence, which correlates with the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and the IC₅₀ value is determined.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to quantify the induction of apoptosis in cells treated with Sikokianin C.

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: HT-29 cells are treated with different concentrations of Sikokianin C or a vehicle control for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The fluorescence signals from FITC and PI are used to gate the cell populations:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by the treatment.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental logic discussed in this guide.

Sikokianin_C_Mechanism cluster_pathway Sikokianin C Anti-Cancer Mechanism Sikokianin_C Sikokianin C CBS Cystathionine β-Synthase (CBS) Sikokianin_C->CBS Inhibits Apoptosis Apoptosis Sikokianin_C->Apoptosis Induces H2S Hydrogen Sulfide (H₂S) CBS->H2S Produces PI3K_Akt PI3K/Akt Pathway H2S->PI3K_Akt Activates MAPK MAPK Pathway H2S->MAPK Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation

Caption: Mechanism of Sikokianin C in colon cancer cells.

Experimental_Workflow cluster_workflow Experimental Validation Workflow Start Hypothesis: Sikokianin C inhibits colon cancer growth CBS_Assay CBS Inhibition Assay Start->CBS_Assay Proliferation_Assay Cell Proliferation Assay (HT-29 cells) Start->Proliferation_Assay Conclusion Conclusion: Sikokianin C is a selective CBS inhibitor with anti-tumor effects CBS_Assay->Conclusion Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Proliferation_Assay->Apoptosis_Assay In_Vivo In Vivo Xenograft Model Apoptosis_Assay->In_Vivo In_Vivo->Conclusion

Caption: Logical flow of experiments to validate Sikokianin C's mechanism.

Downstream_Signaling cluster_downstream Downstream Effects of CBS Inhibition CBS_Inhibition Sikokianin C Inhibits CBS H2S_Reduction Reduced H₂S Production CBS_Inhibition->H2S_Reduction PI3K_Akt_Inhibition Inhibition of PI3K/Akt Pathway H2S_Reduction->PI3K_Akt_Inhibition MAPK_Inhibition Inhibition of MAPK Pathway H2S_Reduction->MAPK_Inhibition Apoptosis_Induction Induction of Apoptosis H2S_Reduction->Apoptosis_Induction Proliferation_Decrease Decreased Cell Proliferation PI3K_Akt_Inhibition->Proliferation_Decrease MAPK_Inhibition->Proliferation_Decrease Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation

Caption: Signaling cascade following CBS inhibition by Sikokianin C.

References

A Preclinical Comparative Analysis of Sikokianin A and Conventional Chemotherapy in Colon Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy and mechanisms of action of Sikokianin A, a novel natural compound, and conventional chemotherapy regimens used in the treatment of colon cancer. The data presented is derived from in vitro and in vivo studies, with a focus on the human colon adenocarcinoma cell line HT-29.

Executive Summary

This compound, a selective inhibitor of cystathionine β-synthase (CBS), demonstrates potent anti-proliferative and pro-apoptotic effects in colon cancer cells. This guide compares its performance against the standard-of-care chemotherapy combination FOLFOX (Folinic Acid, 5-Fluorouracil, and Oxaliplatin). While direct comparative studies are limited, this analysis synthesizes available preclinical data to offer insights into their respective efficacies and underlying molecular pathways.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and the components of the FOLFOX regimen on the HT-29 colon cancer cell line.

CompoundTarget Cell LineIC50 ValueCitation
This compoundHT-291.6 µM[1][2]
Oxaliplatin (component of FOLFOX)HT-295.40 µM[3]
5-Fluorouracil (component of FOLFOX)HT-29220 µM[3]

In Vivo Efficacy: Xenograft Models

In vivo studies using subcutaneous HT-29 xenografts in nude mice provide crucial data on the anti-tumor activity of these compounds in a living organism.

TreatmentAnimal ModelDosing RegimenTumor Growth InhibitionCitation
This compoundNude mice with HT-29 xenografts10 mg/kg/day, s.c.Significantly reduced tumor volume and weight[1]
Oxaliplatin + UFT + Folinic AcidNude mice with HT-29 xenograftsOxaliplatin: 10 mg/kg, i.p. (day 1)57.5% decrease in tumor weight[4]

Note: The in vivo data for the conventional chemotherapy is for a combination of Oxaliplatin with UFT (a prodrug of 5-FU) and Folinic Acid, which is a regimen similar to FOLFOX.

Signaling Pathways and Mechanisms of Action

This compound

This compound exerts its anti-cancer effects by selectively inhibiting cystathionine β-synthase (CBS), an enzyme overexpressed in some colon cancers. This inhibition leads to a cascade of events culminating in apoptosis. The proposed signaling pathway is illustrated below.

Sikokianin_A_Pathway Sikokianin_A This compound CBS Cystathionine β-synthase (CBS) Sikokianin_A->CBS Inhibits ROS Reactive Oxygen Species (ROS) Sikokianin_A->ROS Increases NFkB NF-κB Pathway Sikokianin_A->NFkB Modulates H2S Hydrogen Sulfide (H₂S) Production CBS->H2S Reduces Bioenergetics Tumor Cell Bioenergetics CBS->Bioenergetics Supports Proliferation Cell Proliferation H2S->Proliferation Promotes Apoptosis Apoptosis ROS->Apoptosis Induces NFkB->Apoptosis Regulates Bioenergetics->Proliferation Drives Proliferation->Apoptosis Inhibited by

Caption: this compound inhibits CBS, leading to apoptosis.

Conventional Chemotherapy: FOLFOX

The FOLFOX regimen combines three agents that act on different cellular processes to induce cancer cell death.

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.

  • Oxaliplatin: A platinum-based drug that forms DNA adducts, inhibiting DNA replication and transcription, which ultimately triggers apoptosis.

  • Folinic Acid (Leucovorin): Enhances the activity of 5-FU by stabilizing its binding to thymidylate synthase.

The signaling pathways affected by the key components of FOLFOX are complex and can involve multiple cellular networks.

Conventional_Chemo_Pathway cluster_5FU 5-Fluorouracil cluster_Oxaliplatin Oxaliplatin 5-FU 5-FU TS Thymidylate Synthase 5-FU->TS Inhibits p53 p53 Activation 5-FU->p53 Activates Wnt_Beta Wnt/β-catenin Pathway 5-FU->Wnt_Beta Modulates MAPK_5FU MAPK Pathway 5-FU->MAPK_5FU Modulates DNA_Synth DNA Synthesis TS->DNA_Synth Blocks Apoptosis Apoptosis DNA_Synth->Apoptosis p53->Apoptosis MAPK_5FU->Apoptosis Oxaliplatin Oxaliplatin DNA_Adducts DNA Adducts Oxaliplatin->DNA_Adducts Forms mTOR mTOR Pathway Oxaliplatin->mTOR Activates MAPK_Ox MAPK Pathway Oxaliplatin->MAPK_Ox Activates TGFb TGF-β/Smad Pathway Oxaliplatin->TGFb Modulates DNA_Rep DNA Replication/Transcription DNA_Adducts->DNA_Rep Inhibits DNA_Rep->Apoptosis mTOR->Apoptosis MAPK_Ox->Apoptosis

Caption: FOLFOX components disrupt DNA synthesis and signaling.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cells.

Workflow Diagram

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add drug dilutions Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End Apoptosis_Workflow Start Treat cells with compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate (15 min, dark) Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End Quantify apoptotic cells Analyze->End WB_Workflow Start Prepare cell lysates Quantify Protein quantification (e.g., BCA assay) Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to membrane (e.g., PVDF) SDS_PAGE->Transfer Block Blocking (e.g., 5% milk or BSA) Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detect Detection (e.g., ECL) Wash2->Detect End Image and analyze bands Detect->End

References

Assessing the Synergistic Effects of Sikokianin A with Other Drugs: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of studies on the synergistic effects of Sikokianin A in combination with other therapeutic agents. Despite targeted searches for "this compound synergistic effects," "this compound combination therapy," and related queries, no experimental data or clinical trial information assessing its efficacy in combined therapeutic regimens for any disease has been identified.

This lack of available data prevents the creation of a comparison guide as requested. The scientific community has not yet published research exploring whether this compound can enhance the therapeutic effects of other drugs or be enhanced by them.

Alternative Compounds with Investigated Synergistic Effects

While information on this compound is not available, research has been conducted on similar-sounding or related compounds, which may be of interest to researchers in the field. It is crucial to note that these are distinct molecules and their properties cannot be extrapolated to this compound.

Sikokianin C:

This compound has been identified as a selective and competitive inhibitor of cystathionine β-synthase (CBS).[1][2] Research has demonstrated its ability to suppress the proliferation of human colon cancer cells (HT29) with an IC50 value of 1.6 μM and to induce apoptosis in a dose-dependent manner.[1][2] In vivo studies using a colon cancer xenograft model in mice showed that treatment with Sikokianin C significantly reduced tumor volume and weight.[1][2] However, these studies focused on the standalone effects of Sikokianin C and did not investigate its potential synergies with other drugs.

Shikonin:

In contrast to the Sikokianins, Shikonin has been the subject of several studies investigating its synergistic effects with established chemotherapeutic agents.

  • With Cisplatin: In cisplatin-resistant ovarian cancer cells, Shikonin has been shown to act synergistically with cisplatin to reduce cell viability. The proposed mechanism involves the induction of ferroptosis, an iron-dependent form of cell death.[3]

  • With Doxorubicin: In Burkitt's lymphoma cells (Namalwa and Raji lines), Shikonin demonstrated a synergistic anti-proliferative effect when combined with doxorubicin. This combination led to a significant increase in apoptosis compared to treatment with either drug alone.[4]

Mechanistic Insights and Experimental Protocols for Shikonin Combinations

For researchers interested in the synergistic properties of Shikonin, the following tables and diagrams summarize the key findings and methodologies from the available literature.

Table 1: In Vitro Synergistic Effects of Shikonin with Chemotherapeutic Agents

Cell LineCombinationKey FindingMethod
Cisplatin-resistant Ovarian Cancer CellsShikonin + CisplatinSynergistically reduced cell viability and induced ferroptosis.Cell Counting Kit-8 (CCK-8) assay, colony-formation assay, proteomic analysis, flow cytometry for reactive oxygen species (ROS) and lipid peroxidation (LPO), and iron assays.
Namalwa and Raji (Burkitt's Lymphoma)Shikonin + DoxorubicinSynergistic anti-proliferative activity and potentiation of doxorubicin-induced apoptosis.MTT assay for cell viability, combination index (CI) plots from median-effect analysis, and flow cytometry with Annexin V and 7-AAD staining for apoptosis.

Table 2: Experimental Protocols for Assessing Shikonin Synergy

ExperimentProtocol
Cell Viability (MTT/CCK-8) Cells are seeded in 96-well plates and treated with varying concentrations of Shikonin, the combination drug, or both for a specified time (e.g., 24 hours). A solution of MTT or CCK-8 is then added, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.
Apoptosis Assay (Annexin V/7-AAD) Treated cells are harvested, washed, and stained with Annexin V-FITC and 7-AAD. The percentage of apoptotic cells (Annexin V positive) is then quantified using flow cytometry.
Ferroptosis Analysis Intracellular levels of ROS and LPO are measured using specific fluorescent probes and flow cytometry. Intracellular Fe2+ concentration is determined using an iron assay kit.
Combination Index (CI) Calculation The synergistic, additive, or antagonistic effect of the drug combination is quantified by calculating the CI using the Chou-Talalay method. A CI value less than 1 indicates synergy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for the synergistic effect of Shikonin and cisplatin, as well as a general workflow for assessing drug synergy.

G Proposed Mechanism of Shikonin and Cisplatin Synergy Shikonin Shikonin HMOX1 HMOX1 (Heme Oxygenase 1) Shikonin->HMOX1 Upregulates GPX4 GPX4 (Glutathione Peroxidase 4) Inhibition Shikonin->GPX4 Inhibits Cisplatin Cisplatin Cisplatin->HMOX1 Upregulates Cisplatin->GPX4 Inhibits Fe2 Increased Intracellular Fe2+ HMOX1->Fe2 Ferroptosis Ferroptosis Fe2->Ferroptosis GPX4->Ferroptosis

Caption: Shikonin and Cisplatin synergistically induce ferroptosis in cancer cells.

G Workflow for Assessing Drug Synergy cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture Cell Culture DrugTreatment Treat with Single Agents and Combinations CellCulture->DrugTreatment Viability Assess Cell Viability (e.g., MTT Assay) DrugTreatment->Viability Mechanism Investigate Mechanism (e.g., Apoptosis, Ferroptosis) DrugTreatment->Mechanism DataAnalysis Data Analysis (e.g., Combination Index) Viability->DataAnalysis Mechanism->DataAnalysis InVivoTreatment Treat with Single Agents and Combinations DataAnalysis->InVivoTreatment Inform In Vivo Dosing AnimalModel Establish Animal Model (e.g., Xenograft) AnimalModel->InVivoTreatment TumorMeasurement Measure Tumor Growth and Survival InVivoTreatment->TumorMeasurement Toxicity Assess Toxicity InVivoTreatment->Toxicity InVivoAnalysis Data Analysis TumorMeasurement->InVivoAnalysis Toxicity->InVivoAnalysis

References

Safety Operating Guide

Proper Disposal of Sikokianin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential guidance on the proper disposal procedures for Sikokianin A, ensuring laboratory safety and environmental compliance.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive disposal plan requires a conservative approach based on its chemical properties and structure. The information presented here is intended to supplement, not replace, institutional and regulatory guidelines. A qualified safety professional should always be consulted before implementing any disposal protocol.

Chemical and Physical Properties of this compound

A thorough understanding of a compound's properties is the foundation of a sound disposal plan. The following table summarizes the known and predicted characteristics of this compound.

PropertyValueSource
Molecular Formula C₃₁H₂₄O₁₀PubChem[1]
Molecular Weight 552.5 g/mol PubChem[1]
Appearance Solid (predicted)General chemical knowledge
Solubility Insoluble in water (predicted based on structure)General chemical knowledge
XLogP3 4.1PubChem[1]

Hazard Assessment and Waste Classification

The chemical structure of this compound, featuring multiple aromatic rings, hydroxyl groups, and ether linkages, suggests that it should be treated as a potentially hazardous substance. In the absence of specific toxicity data, it is prudent to handle this compound with care, assuming it may be an irritant and potentially harmful if ingested or inhaled.

Based on the United States Environmental Protection Agency (EPA) regulations, chemical waste is broadly classified as either "listed" or "characteristic" hazardous waste. Since this compound is not a commonly used industrial chemical, it is unlikely to be a "listed" waste. Therefore, its classification would depend on whether it exhibits any of the following characteristics:

  • Ignitability: As a solid with a high molecular weight, it is unlikely to be ignitable under normal laboratory conditions.

  • Corrosivity: The presence of hydroxyl groups does not inherently make the compound corrosive. Its pH in solution would need to be determined, but it is not expected to be highly acidic or basic.

  • Reactivity: The structure does not suggest any inherent instability or reactivity with water.

  • Toxicity: This is the most significant unknown. Without specific toxicological data, it is best to assume the compound could be toxic and, therefore, should be disposed of as hazardous waste.

Recommendation: Until specific toxicological data for this compound becomes available, it is strongly recommended to manage it as a hazardous chemical waste .

Recommended Disposal Procedure

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This procedure is designed to minimize exposure and ensure compliance with general hazardous waste regulations.

Disposal workflow for this compound.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the principles of safe laboratory practice for handling and disposing of potentially hazardous chemicals should be strictly followed. This includes:

  • Working in a well-ventilated area, preferably a chemical fume hood, when handling the solid compound.

  • Avoiding the creation of dust when transferring the solid.

  • Using dedicated labware for handling this compound. If labware is to be reused, it must be thoroughly decontaminated. The rinseate from decontamination should be collected as hazardous waste.

  • Having a spill kit readily available. In case of a spill, the area should be cordoned off, and the spill should be cleaned up using appropriate absorbent materials. All spill cleanup materials must be disposed of as hazardous waste.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance specific to your location and facilities.

References

Personal protective equipment for handling Sikokianin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Sikokianin A. The following procedures are based on best practices for handling potentially cytotoxic compounds and should be implemented to ensure personnel safety and minimize environmental impact.

I. Personal Protective Equipment (PPE)

Given that the specific toxicological properties of this compound are not widely documented, it is prudent to handle it as a potentially hazardous or cytotoxic compound. The following PPE is mandatory to prevent skin contact, inhalation, and ingestion.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 tested).[1] Change outer gloves every 30-60 minutes or immediately if contaminated.Prevents dermal absorption, which is a common route of exposure for cytotoxic agents.[1] Double gloving provides an extra layer of protection.
Body Protection Disposable, fluid-resistant gown with long sleeves and closed front.[2]Protects skin and personal clothing from accidental splashes and contamination.[2]
Respiratory Protection A fit-tested N95 or N100 respirator should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.[3]Minimizes the risk of inhaling airborne particles, a significant exposure route for potent compounds.[2]
Eye and Face Protection Chemical safety goggles and a full-face shield when there is a risk of splashing.[3]Protects eyes and face from splashes and aerosols.
Foot Protection Closed-toe shoes and disposable shoe covers.[3]Prevents contamination of personal footwear and subsequent spread outside the laboratory.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for safety. The following steps outline the process from preparation to disposal.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.

    • Assemble all necessary equipment and materials (e.g., weigh paper, spatulas, solvents, waste containers) before starting work to minimize movement in and out of the designated area.

    • Ensure a cytotoxic spill kit is readily accessible.[4]

  • Weighing and Reconstitution:

    • Handle the solid form of this compound in a ventilated enclosure (e.g., chemical fume hood) to prevent inhalation of powder.

    • Use appropriate tools to handle the compound, avoiding direct contact.

    • When reconstituting, add the solvent slowly to the solid to prevent splashing.

  • Experimental Use:

    • Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard warning.

    • Conduct all experimental procedures within a designated and contained area.

  • Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with this compound. Use an appropriate deactivating agent or a detergent solution followed by a rinse.[2]

    • Wipe down the work area from the cleanest to the most contaminated sections.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound and Contaminated Materials

Waste TypeDisposal Procedure
Unused this compound (Solid/Solution) Dispose of as hazardous chemical waste in a clearly labeled, sealed container according to institutional and local regulations.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, puncture-proof cytotoxic waste container.
Contaminated PPE (e.g., gloves, gown) Place in a designated cytotoxic waste bag immediately after removal.[2]
Liquid Waste Collect in a labeled, sealed hazardous waste container. Do not pour down the drain.

IV. Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

SikokianinA_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate Work Area gather_materials Assemble Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh reconstitute Reconstitute weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.